3-(Morpholinosulfonyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOJDYRQYJURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339882 | |
| Record name | 3-(morpholinosulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22184-97-0 | |
| Record name | 3-(morpholinosulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholine-4-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Morpholinosulfonyl)aniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholinosulfonyl)aniline is a chemical compound that integrates three key structural motifs: an aniline ring, a sulfonamide group, and a morpholine ring. This unique combination of functional groups makes it a compound of interest within medicinal chemistry and drug discovery. The aniline moiety is a common starting point for the synthesis of a wide range of pharmaceuticals. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.
This technical guide provides a summary of the available chemical and physical properties of this compound. However, it is important to note that detailed experimental protocols for its synthesis, comprehensive biological activity data, and its specific roles in signaling pathways are not extensively documented in publicly available scientific literature.
Chemical Structure and Properties
The chemical structure of this compound consists of a central benzene ring substituted with an amino group at position 1 and a morpholinosulfonyl group at position 3.
Chemical Structure:
A summary of the known chemical and physical properties of this compound is presented in the tables below.
Table 1: General Chemical Information
| Identifier | Value |
| IUPAC Name | 3-(morpholin-4-ylsulfonyl)aniline |
| Synonyms | 3-(Morpholine-4-sulfonyl)-phenylamine, 3-(morpholinosulphonyl)aniline |
| CAS Number | 22184-97-0[1] |
| Molecular Formula | C₁₀H₁₄N₂O₃S[1] |
| Molecular Weight | 242.29 g/mol [1][2] |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N |
| InChI Key | FKFOJDYRQYJURJ-UHFFFAOYSA-N[1] |
Table 2: Physical Properties
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 132 °C[2] |
| Boiling Point | 456.6 °C at 760 mmHg[2] |
| Density | 1.4 g/cm³[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed general synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While the broader classes of sulfonamides and aniline derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, specific data for this compound is not available in the public domain. There is no published information detailing its mechanism of action, its potential molecular targets, or any signaling pathways in which it may be involved.
The aniline moiety in drug candidates can sometimes be associated with metabolic instability or toxicity concerns.[3][4] Therefore, any future development involving this compound would necessitate thorough investigation into its metabolic fate and toxicological profile.
Conclusion
This compound is a chemical entity with a structure that suggests potential for biological activity, drawing from the well-established pharmacophoric features of its constituent parts. However, a comprehensive review of the available scientific literature reveals a significant lack of detailed experimental data. Key information regarding its synthesis, purification, characterization, and biological evaluation is not publicly documented. As such, this compound represents an under-investigated area of chemical space. Further research would be required to elucidate its properties and potential applications in drug discovery and development. Professionals interested in this compound would need to undertake foundational research to establish its synthetic route and characterize its biological and pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of 3-(Morpholinosulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of 3-(Morpholinosulfonyl)aniline. This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of various therapeutic agents. This document details two principal synthetic routes, starting from either nitrobenzene or aniline, supported by quantitative data, detailed experimental procedures, and visual representations of the chemical transformations.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently accomplished through two main strategies, each with distinct advantages and considerations.
-
The Nitrobenzene Route: This is the more direct and commonly employed method for obtaining the 3-isomer. The nitro group acts as a meta-directing group during the initial electrophilic aromatic substitution, ensuring the correct regiochemistry of the sulfonyl group. Subsequent reaction with morpholine and reduction of the nitro group yields the final product.
-
The Aniline Route: While a common strategy for the synthesis of arylsulfonamides, this route is less direct for the 3-substituted product. The amino group (typically protected as an acetamide) is an ortho-, para-director. Therefore, this pathway would necessitate starting with a meta-substituted aniline or involve more complex synthetic manipulations to achieve the desired isomer.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the two primary synthesis pathways.
Nitrobenzene Route
Caption: Synthesis of this compound starting from nitrobenzene.
Aniline Route (Hypothetical for 3-isomer)
Caption: A potential, less direct synthesis of this compound from aniline.
Quantitative Data Summary
The following tables summarize the key quantitative data for the more direct Nitrobenzene Route. Data for the Aniline Route is less specific for the 3-isomer and is therefore presented as a general reference.
Table 1: Nitrobenzene Route - Reagents and Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1 | Nitrobenzene | Chlorosulfonic Acid, Thionyl Chloride | None | 112, then 70 | 6 hours | 3-Nitrobenzenesulfonyl chloride | ~96 |
| 2 | 3-Nitrobenzenesulfonyl chloride | Morpholine, Triethylamine | Dichloromethane | Ambient | 1 hour | 4-((3-Nitrophenyl)sulfonyl)morpholine | ~95 |
| 3 | 4-((3-Nitrophenyl)sulfonyl)morpholine | Tin (Sn), Hydrochloric Acid (HCl) | Ethanol | Reflux | 0.5-1 hour | This compound | High |
Table 2: Aniline Route - General Reagents and Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product |
| 1 | Aniline | Acetic Anhydride | Acetic Acid | 100 | Acetanilide |
| 2 | Acetanilide | Chlorosulfonic Acid | None | 114 | p-Acetamidobenzenesulfonyl chloride |
| 3 | p-Acetamidobenzenesulfonyl chloride | Morpholine, Pyridine | Acetone | Reflux | N-(4-(morpholinosulfonyl)phenyl)acetamide |
| 4 | N-(4-(morpholinosulfonyl)phenyl)acetamide | Hydrochloric Acid | Water/Ethanol | Reflux | 4-(Morpholinosulfonyl)aniline |
Detailed Experimental Protocols
Nitrobenzene Route
Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
-
To 4.4 moles of chlorosulfonic acid, slowly add 1.0 mole of nitrobenzene dropwise over 4 hours, maintaining the temperature at 112°C.[1]
-
Stir the mixture at this temperature for an additional 4 hours.
-
Cool the reaction mixture to 70°C.
-
Add 0.92 moles of thionyl chloride dropwise over 2 hours.[1]
-
Continue stirring at 70°C until the evolution of gas ceases.
-
Cool the mixture and pour it onto ice-water.
-
The precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with water, and then with a sodium hydrogen carbonate solution. The resulting product has a purity of approximately 89.9%, with a yield of around 96.3%.[1]
Step 2: Synthesis of 4-((3-Nitrophenyl)sulfonyl)morpholine
-
In a flask, dissolve 1.1 equivalents of morpholine and 1.2 equivalents of triethylamine in dichloromethane at room temperature.
-
Slowly add 1.0 equivalent of 3-nitrobenzenesulfonyl chloride to the stirred solution.
-
Continue stirring the reaction mixture for 1 hour.
-
Add water to the mixture and separate the organic layer.
-
Wash the organic layer with water and dry it over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product. A similar amidation reaction of benzoyl chloride with morpholine shows a yield of 95%.[2]
Step 3: Synthesis of this compound
-
In a round-bottomed flask, place 1.0 equivalent of 4-((3-Nitrophenyl)sulfonyl)morpholine and an excess of granulated tin.
-
Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and should be controlled by cooling in a water bath if necessary.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 30-60 minutes to complete the reduction.
-
Cool the flask and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to dissolve the tin hydroxides.
-
The product can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate) and remove the solvent under reduced pressure to yield this compound.
Aniline Route (General Procedure for p-isomer)
Step 1: Synthesis of Acetanilide
-
In a flask, add aniline and an equimolar amount of acetic anhydride in acetic acid.
-
Heat the mixture to 100°C for 30 minutes.
-
Cool the mixture and pour it into cold water to precipitate the acetanilide.
-
Collect the product by filtration and wash with cold water.
Step 2: Synthesis of p-Acetamidobenzenesulfonyl chloride
-
Carefully add acetanilide in small portions to an excess of chlorosulfonic acid in an ice bath.
-
After the addition is complete, heat the mixture to 114°C for 15-20 minutes.[3][4]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated p-acetamidobenzenesulfonyl chloride by filtration and wash with cold water. A yield of 90.05% has been reported for this step.[5]
Step 3: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide
-
Dissolve p-acetamidobenzenesulfonyl chloride in acetone.
-
Add an excess of morpholine and pyridine (as an acid acceptor).
-
Reflux the mixture.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the solid by filtration and recrystallize from ethanol.
Step 4: Synthesis of 4-(Morpholinosulfonyl)aniline
-
Suspend N-(4-(morpholinosulfonyl)phenyl)acetamide in a mixture of water and ethanol.
-
Add concentrated hydrochloric acid and reflux the mixture until hydrolysis is complete.
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the 4-(Morpholinosulfonyl)aniline by filtration and wash with water.
Reaction Mechanisms
The key reaction mechanisms involved in the synthesis of this compound are well-established principles in organic chemistry.
-
Electrophilic Aromatic Substitution (Chlorosulfonation): This is the key step for introducing the sulfonyl chloride group onto the aromatic ring. In the nitrobenzene route, the strongly deactivating and meta-directing nitro group directs the incoming chlorosulfonium ion (ClSO2+) to the meta position. In the aniline route, the activating acetamido group directs the substitution to the ortho and para positions.
-
Nucleophilic Acyl Substitution: The reaction of the sulfonyl chloride with morpholine proceeds via a nucleophilic attack of the nitrogen atom of morpholine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
-
Nitro Group Reduction: The conversion of the nitro group to an amine is a classic reduction reaction. When using tin and hydrochloric acid, the nitro group is reduced by a series of single electron transfers from the metal surface, with protonation steps occurring in the acidic medium.
Conclusion
The synthesis of this compound is most directly and efficiently achieved through the nitrobenzene route, which ensures the desired meta-substitution pattern. The aniline route, while a staple for arylsulfonamide synthesis, is less practical for obtaining the 3-isomer due to the directing effects of the amino group. The experimental protocols provided herein offer a detailed guide for the laboratory preparation of this important medicinal chemistry intermediate. Researchers should always adhere to standard laboratory safety practices when handling the corrosive and reactive reagents involved in these syntheses.
References
3-(Morpholinosulfonyl)aniline CAS number and molecular weight
An In-depth Technical Guide to 3-(Morpholinosulfonyl)aniline
CAS Number: 22184-97-0 Molecular Weight: 242.30 g/mol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to provide a comprehensive overview of this compound, a chemical compound of interest within the broader class of sulfonamides. While specific detailed experimental protocols and established signaling pathways for this exact molecule are not extensively documented in publicly available scientific literature, this guide contextualizes its significance based on the known properties of its constituent chemical moieties: the aniline, morpholine, and sulfonamide groups.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 22184-97-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [1][3] |
| Molecular Weight | 242.30 g/mol | [2] |
| Appearance | Solid | [1] |
Context within Medicinal Chemistry
The Sulfonamide Group: The sulfonamide functional group, -S(=O)₂-NR₂, is a well-established pharmacophore in medicinal chemistry. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be developed for a wide range of therapeutic applications, including antibacterial, antiviral, antidiabetic, and anticancer therapies.[2] Their versatility stems from the ability to readily modify the substituents attached to the sulfonamide core, which allows for the fine-tuning of physicochemical and biological properties.[2]
The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals.[2] The prototypical antibacterial drug, sulfanilamide, is a classic example of an aniline derivative bearing a sulfonamide group.[2] The amino group of the aniline ring provides a convenient point for chemical modification, enabling the construction of more complex molecular architectures.[2]
The Morpholine Ring: The morpholine ring is a common heterocyclic motif incorporated into many approved drugs and investigational compounds. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Morpholine derivatives have been shown to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects.
Potential Areas of Research
Given the established biological activities of its constituent parts, this compound represents a scaffold that could be explored for various therapeutic purposes. Research into this and related molecules could involve:
-
Synthesis of Analogs: The synthesis of a library of related compounds by modifying the aniline or morpholine rings could lead to the discovery of molecules with enhanced potency or selectivity for a particular biological target.
-
Biological Screening: Screening this compound and its analogs against a panel of biological targets, such as kinases, proteases, or microbial enzymes, could identify potential therapeutic applications. For instance, derivatives of 4-(methylsulfonyl)aniline have been investigated as potential anti-inflammatory agents with selectivity for the COX-2 enzyme.[6][7]
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications impact the biological activity of these molecules would be crucial for rational drug design.
Experimental Protocols and Signaling Pathways
However, researchers interested in studying this molecule could adapt general protocols for the synthesis and evaluation of other sulfonamide-containing compounds. For example, a potential synthetic approach could involve the reaction of a corresponding sulfonyl chloride with morpholine.
For biological evaluation, a starting point would be to screen the compound in assays relevant to the known activities of sulfonamides and morpholine derivatives, such as antimicrobial susceptibility testing or cancer cell proliferation assays.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the structural components of this compound and their potential contribution to its biological profile.
Caption: Structural components of this compound and their potential biological relevance.
Conclusion
While this compound itself is not extensively characterized in the scientific literature, its chemical structure suggests that it may possess interesting biological properties worthy of investigation. As a member of the sulfonamide class of compounds and containing both aniline and morpholine moieties, it represents a promising starting point for medicinal chemistry and drug discovery efforts. Further research is required to elucidate its specific biological activities, mechanism of action, and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS 22184-97-0 [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 22184-97-0 | this compound | Tetrahedron [thsci.com]
- 6. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 3-(Morpholinosulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have revealed a significant lack of specific biological activity data for 3-(Morpholinosulfonyl)aniline in the public domain. This guide, therefore, provides a comprehensive overview of the predicted biological potential of this molecule based on the well-documented activities of its constituent chemical moieties and the observed activities of structurally related compounds. All data and experimental protocols presented herein pertain to these related compounds and should not be directly attributed to this compound itself.
Introduction
The sulfonamide group is a cornerstone of antibacterial therapy, and its derivatives are explored for a multitude of other pharmacological effects. The aniline moiety serves as a versatile scaffold in drug design, and the morpholine ring is often incorporated to improve physicochemical properties and biological activity. This guide will explore the potential biological landscape of this compound by examining the activities of structurally analogous compounds.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 22184-97-0 |
| Molecular Formula | C₁₀H₁₄N₂O₃S |
| Molecular Weight | 242.30 g/mol |
| Appearance | Solid |
| IUPAC Name | 3-(morpholin-4-ylsulfonyl)aniline |
Potential Biological Activities Based on Structural Analogs
The biological activities of compounds structurally related to this compound provide insights into its potential therapeutic applications.
Antimicrobial Activity
Derivatives of 3-fluoro-4-morpholinoaniline, which shares the morpholinoaniline core, have demonstrated notable antimicrobial properties. These compounds have been shown to inhibit essential bacterial enzymes, DNA gyrase and dihydrofolate reductase (DHFR).
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2d | DNA gyrase | 18.17 |
| 3a | DNA gyrase | 23.87 |
| 2a | DHFR | 4.33 |
| 2d | DHFR | 5.54 |
Note: The specific structures of compounds 2a, 2d, and 3a are detailed in the original research and are derivatives of 3-fluoro-4-morpholinoaniline.
Anticancer Activity
Quinoxaline derivatives are another class of compounds that can incorporate a morpholinosulfonyl moiety. For instance, 6-Morpholinosulfonyl-2,3-dichloroquinoxaline has been synthesized and evaluated for its biological activities. While specific anticancer data for this exact compound is limited, the quinoxaline scaffold is a known pharmacophore in the development of anticancer agents, often targeting protein kinases.
Experimental Protocols for Key Assays (Based on Structurally Related Compounds)
The following are examples of detailed methodologies for key experiments cited in the evaluation of structurally related compounds.
DNA Gyrase Inhibition Assay
This assay is crucial for determining the antibacterial potential of compounds targeting bacterial topoisomerases.
Objective: To quantify the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (as a control)
-
DNA gyrase enzyme
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Test compounds dissolved in DMSO
-
Agarose gel, electrophoresis buffer, and staining agent (e.g., ethidium bromide)
Protocol:
-
Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to the mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reactions by adding a stop solution (e.g., EDTA and SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining and quantify the amount of supercoiled DNA.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR, another key antibacterial target.
Objective: To determine the IC₅₀ of a compound against DHFR.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) as a substrate
-
NADPH as a cofactor
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Add the DHFR enzyme and incubate for a short period.
-
Initiate the reaction by adding the substrate, DHF.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Mandatory Visualizations
General Synthetic Pathway for Related Sulfonamides
Caption: A generalized workflow for the synthesis of sulfonamides from anilines.
Conceptual Signaling Pathway Inhibition
Caption: A conceptual diagram illustrating how aniline-based kinase inhibitors can block signaling pathways.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of its structural components and the activities of closely related compounds suggest a high potential for pharmacological effects, particularly in the antimicrobial and anticancer arenas. The presence of the sulfonamide and aniline moieties points towards possible interactions with bacterial enzymes or protein kinases.
Further research, including in vitro screening against a panel of bacterial strains and cancer cell lines, as well as specific enzyme inhibition assays, is necessary to elucidate the precise biological activity profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. Drug development professionals are encouraged to consider this molecule as a potential scaffold for the design of novel therapeutic agents.
An In-depth Technical Guide to 3-(Morpholinosulfonyl)aniline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(morpholinosulfonyl)aniline core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a structured summary of quantitative activity data. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their therapeutic potential.
Introduction
The morpholine and sulfonamide functional groups are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. The combination of these moieties in the this compound scaffold has led to the development of a diverse range of derivatives with promising therapeutic applications, including anticancer, antibacterial, and enzyme-inhibiting activities. This guide aims to serve as a technical resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on this chemical core.
Chemical Synthesis
The synthesis of this compound derivatives typically involves the formation of the sulfonamide bond as a key step. A representative synthetic approach is outlined below, starting from commercially available materials.
Representative Synthetic Protocol: Synthesis of N-(3-(morpholinosulfonyl)phenyl)acetamide
This protocol describes a two-step synthesis of an exemplary N-acylated derivative of this compound.
Step 1: Synthesis of this compound
A common route to the core structure involves the reaction of a substituted aniline with morpholine-4-sulfonyl chloride. Alternatively, as described for a related compound, 3-fluoro-4-morpholinoaniline, the synthesis can proceed via nucleophilic aromatic substitution of a di-halo-nitrobenzene with morpholine, followed by reduction of the nitro group.[1] For the parent this compound, one would typically start with 3-aminobenzenesulfonyl chloride and react it with morpholine.
Step 2: Acylation of this compound
The amino group of this compound provides a convenient handle for further derivatization. Acylation is a common strategy to introduce diverse functionalities and modulate the compound's properties.
-
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine (as a catalyst and base)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-(3-(morpholinosulfonyl)phenyl)acetamide.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a range of biological activities. The following tables summarize key quantitative data from the literature for structurally related compounds, providing insights into their potential therapeutic applications.
Anticancer Activity
Aniline and morpholine moieties are present in numerous anticancer agents. The data below is for aniline and morpholine-containing derivatives, highlighting their cytotoxic potential against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Anilinoquinazoline Derivative | A549 (Lung) | 5.988 | |
| Anilinoquinazoline Derivative | MCF-7 (Breast) | 19.13 | |
| Anilinoquinazoline Derivative | HepG2 (Liver) | 13.68 | |
| Anilinoquinazoline Derivative | SKOV-3 (Ovarian) | 7.84 | |
| Iodoquinazoline Derivative | Various | 4.0 - 9.0 | [2] |
Antibacterial Activity
The sulfonamide group is a well-known pharmacophore in antibacterial drugs. The following table presents the minimum inhibitory concentration (MIC) values for related sulfonamide derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative | Staphylococcus aureus | 1.56 - 6.25 | |
| Sulfonamide Derivative | Escherichia coli | 0.29 - 1.11 | [3] |
| Sulfonamide Derivative | Pseudomonas aeruginosa | 128 - 256 | |
| Sulfonamide Derivative | Candida albicans | 0.83 | [3] |
Experimental Protocols for Biological Assays
Standardized assays are crucial for the evaluation and comparison of the biological activity of newly synthesized compounds. Detailed protocols for assessing anticancer and antibacterial activity are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives can exert their biological effects by modulating various cellular signaling pathways. The specific pathway targeted often depends on the overall structure of the derivative.
Kinase Inhibition
Many aniline-based compounds are known to be kinase inhibitors. These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades that are crucial for cell proliferation and survival. Key kinase signaling pathways that are often implicated in cancer and can be targeted by such inhibitors include the MAPK and PI3K/AKT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of the 3-(Morpholinosulfonyl)aniline Scaffold: A Technical Review of Its Derivatives in Medicinal Chemistry
An in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic promise of molecules derived from the 3-(morpholinosulfonyl)aniline core.
The this compound moiety, a key structural alert in modern medicinal chemistry, is increasingly recognized as a versatile scaffold for the development of novel therapeutic agents. While research on the parent molecule itself is limited, a growing body of literature highlights the significant potential of its derivatives, particularly in the fields of oncology and anti-inflammatory drug discovery. This technical guide provides a comprehensive review of the available scientific literature, focusing on the synthesis, quantitative biological data, and mechanistic insights into compounds built upon this promising chemical core.
Physicochemical Characteristics of the Core Scaffold
This compound serves as a foundational building block. Its key physicochemical properties are summarized below, providing a baseline for understanding its handling and reactivity in synthetic applications.
| Property | Value |
| CAS Number | 22184-97-0[1] |
| Molecular Formula | C₁₀H₁₄N₂O₃S[1] |
| Molecular Weight | 242.29 g/mol [1] |
| Appearance | Solid[1] |
| Purity | Typically ≥96%[1] |
| InChI Key | FKFOJDYRQYJURJ-UHFFFAOYSA-N[1] |
Synthetic Strategies and Methodologies
The synthetic utility of this compound lies in the reactivity of its primary aniline amine group, which provides a convenient handle for a variety of chemical modifications. This allows for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies.
General Synthesis of Derivatives
A prevalent strategy for elaborating the this compound core involves N-acylation, N-arylation, or coupling with various heterocyclic systems. These reactions are typically straightforward and can be adapted to a wide range of substrates.
Example Experimental Protocol: Synthesis of Quinoline-5-Sulfonamide Derivatives
One illustrative example of the synthetic application of anilines in constructing biologically active molecules is in the preparation of quinoline-5-sulfonamides. While the cited literature does not specifically use this compound, the described protocol is representative of the general approach that would be employed.
The synthesis of 8-hydroxyquinoline-5-sulfonamides is achieved through the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with a suitable amine in an anhydrous solvent such as acetonitrile at room temperature.[2] Typically, a molar excess of the amine is utilized to drive the reaction to completion and to act as a scavenger for the hydrochloric acid byproduct.[2] The resulting sulfonamide can then be isolated and purified using standard chromatographic techniques.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant promise in preclinical studies, primarily as anticancer and anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cellular signaling pathways that are dysregulated in these diseases.
Anticancer Activity
A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of cancer cell proliferation. The tables below summarize the in vitro cytotoxic activity of representative compounds from different chemical classes, all incorporating a related anilinosulfonyl morpholine motif.
Table 1: In Vitro Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | HepG2 (Hepatocellular Carcinoma) | 11.42 | [3] |
| 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | [3] |
| 3e | HepG2 (Hepatocellular Carcinoma) | 12.76 | [3] |
Table 2: In Vitro Anticancer Activity of 2-Anilino Triazolopyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (nM) | Reference |
| 3d | HeLa (Cervical Cancer) | 38 | [4] |
| A549 (Lung Cancer) | 43 | [4] | |
| HT29 (Colon Cancer) | 30 | [4] | |
| MDA-MB-231 (Breast Cancer) | 430 | [4] |
In Vitro Biological Evaluation: A Standard Protocol
The initial assessment of the biological activity of newly synthesized compounds is typically performed using in vitro cell-based assays. A standard protocol for determining the cytotoxic effects of these compounds is the MTT assay.
MTT Assay Protocol Human cancer cell lines, such as HepG2 or A549, are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compounds and incubated for a period of 72 hours.[2] Following the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized with a suitable solvent, and the absorbance is measured using a microplate reader. The IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%, is then calculated from the dose-response curve.
Modulation of Cellular Signaling Pathways
The anticancer and anti-inflammatory effects of many this compound derivatives are rooted in their ability to inhibit protein kinases. These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, survival, and inflammatory responses. Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.
Generalized Kinase Inhibitor Discovery Workflow
The path from an initial chemical scaffold to a potential drug candidate is a systematic process of discovery, optimization, and evaluation. The following diagram illustrates a generalized workflow for the development of kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
The MAPK Signaling Pathway: A Common Target
One of the most frequently targeted pathways by kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a central role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes. The diagram below provides a simplified overview of the MAPK signaling cascade and indicates potential points of inhibition by molecules derived from scaffolds like this compound.
Caption: A simplified representation of the MAPK signaling pathway, a common target for kinase inhibitors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
3-(Morpholinosulfonyl)aniline: A Technical Guide to a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Morpholinosulfonyl)aniline is a synthetic organic compound featuring a central aniline ring substituted with a morpholinosulfonyl group. While specific detailed studies on its discovery and biological activity are not extensively documented in publicly available literature, its structural motifs—aniline, morpholine, and sulfonamide—are of significant interest in medicinal chemistry. This technical guide provides an overview of the compound's chemical properties, places it within the broader context of sulfonamide and aniline chemistry, outlines a general synthetic approach, and explores its potential applications in drug discovery based on the known activities of related molecules.
Introduction
This compound belongs to the class of aromatic sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial drugs and continuing to be a key component in a wide range of modern therapeutics.[1] The aniline moiety is also a privileged scaffold in drug design, offering a versatile platform for chemical modification to interact with various biological targets.[1] The presence of the morpholine ring can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide will delve into the known characteristics of this compound and its potential as a building block in the synthesis of novel bioactive compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [2] |
| Molecular Weight | 242.30 g/mol | [1] |
| CAS Number | 22184-97-0 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [2] |
| InChI Key | FKFOJDYRQYJURJ-UHFFFAOYSA-N | [2] |
| Synonyms | 3-(morpholine-4-sulfonyl)-aniline, 3-(morpholin-4-ylsulfonyl)phenylamine | [2] |
Historical Context and Discovery
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a general and logical synthetic route can be proposed based on established chemical principles for analogous compounds. This would typically involve a two-step process starting from 3-nitrobenzenesulfonyl chloride.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(3-nitrophenylsulfonyl)morpholine
-
In a reaction vessel, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add morpholine (1.1 equivalents) to the cooled solution while stirring. An organic base like triethylamine (1.2 equivalents) can be added to scavenge the hydrochloric acid byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-(3-nitrophenylsulfonyl)morpholine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve the 4-(3-nitrophenylsulfonyl)morpholine from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or metal-acid reduction (e.g., using tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
After the reaction is complete, the catalyst (if used) is filtered off. If a metal-acid reduction was used, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Potential Applications in Drug Discovery
While there are no specific drugs or clinical candidates publicly identified as containing the this compound core, its constituent chemical motifs are prevalent in numerous bioactive molecules. This suggests its potential as a valuable scaffold for the development of new therapeutic agents.
Kinase Inhibitors
Many kinase inhibitors feature an aniline or anilino-like core, which often serves as a key pharmacophore that binds to the hinge region of the kinase ATP-binding site. The amino group of the aniline can be further functionalized to introduce other pharmacophoric elements. The morpholinosulfonyl group can act as a water-solubilizing group and occupy solvent-exposed regions of the binding pocket.
Anti-Inflammatory Agents
Derivatives of aniline and sulfonamides have been explored for their anti-inflammatory properties. For instance, certain sulfonamide-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.[4][5][6] The this compound scaffold could be elaborated to design novel non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Agents
The sulfonamide group is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents.[1] Although bacterial resistance is widespread, the sulfonamide scaffold is still utilized in the development of new antimicrobial compounds. The aniline and morpholine moieties can be modified to optimize the antibacterial spectrum and pharmacokinetic properties.
Conclusion
This compound is a readily available chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Although its own discovery and history are not well-documented, the presence of the aniline, morpholine, and sulfonamide moieties within its structure makes it an attractive starting point for the synthesis of novel compounds with a range of potential biological activities. Further research into the derivatization of this scaffold could lead to the identification of new therapeutic agents targeting a variety of diseases. The general synthetic routes and potential applications outlined in this guide provide a foundation for researchers and scientists to explore the utility of this versatile compound.
References
- 1. This compound CAS 22184-97-0 [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]
An In-depth Technical Guide on the Therapeutic Targets of 3-(Morpholinosulfonyl)aniline-Derived Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the therapeutic landscape of compounds derived from the chemical intermediate 3-(Morpholinosulfonyl)aniline. While this compound itself is not an active therapeutic agent, its core structure, featuring a morpholine ring linked to an aniline via a sulfonyl group, is a key pharmacophore in the development of potent and selective kinase inhibitors. This document focuses primarily on Rho-associated coiled-coil containing protein kinase (ROCK), a major therapeutic target for which this chemical scaffold has shown significant promise. We will delve into the molecular biology of ROCK, present quantitative data for representative inhibitors, detail relevant experimental protocols, and visualize the associated signaling pathways and synthetic workflows.
Introduction: The Role of this compound as a Synthetic Intermediate
This compound is a chemical building block used in the synthesis of more complex, biologically active molecules.[1] Its structure is valuable in medicinal chemistry for several reasons:
-
The sulfonamide linker is a common feature in many kinase inhibitors, often acting as a hydrogen bond acceptor.
-
The morpholine ring is a frequently incorporated moiety in drug design. Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can improve physicochemical properties such as solubility and metabolic stability.[1][2][3]
-
The aniline group provides a versatile point for further chemical modification, allowing for the construction of diverse compound libraries.[1]
Given its role as a precursor, the therapeutic relevance of this compound is best understood by examining the targets of the final drug compounds synthesized from it. The most prominent of these targets is the Rho-associated kinase (ROCK).
Primary Therapeutic Target: Rho-Associated Kinase (ROCK)
Rho-associated kinases (ROCK) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[][5] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% sequence identity within their kinase domains.[6]
Biological Function & Signaling Pathway: The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, adhesion, and proliferation.[6][7] When activated by upstream signals (e.g., from G protein-coupled receptors), RhoA in its GTP-bound state activates ROCK.[8] ROCK then phosphorylates several downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLCP's regulatory subunit (MYPT1) inhibits phosphatase activity, leading to a net increase in the phosphorylation of Myosin Light Chain (MLC).[9][10] This increase in phosphorylated MLC drives actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions.[11]
Therapeutic Relevance: Overactivation of the Rho/ROCK pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target for:
-
Cardiovascular Diseases: Increased ROCK activity contributes to vasoconstriction, endothelial dysfunction, and vascular remodeling, playing a role in hypertension and atherosclerosis.[][12]
-
Glaucoma: ROCK inhibitors lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork, which is achieved by inducing relaxation of the meshwork cells.[8][10][13]
-
Oncology: The pathway is involved in tumor cell invasion and metastasis, making ROCK inhibitors a potential avenue for cancer therapy.[6][14]
-
Neurological Disorders: ROCK signaling is involved in neurite retraction and glial scar formation, and its inhibition may promote axonal regeneration after spinal cord injury.[]
Visualization: The Rho/ROCK Signaling Pathway
The following diagram illustrates the core components of the Rho/ROCK signaling cascade.
Caption: The Rho/ROCK signaling pathway leading to cytoskeletal contraction.
Data Presentation: Representative ROCK Inhibitors
While specific inhibitors synthesized directly from this compound are proprietary or not widely published, the broader class of sulfonamide-based ROCK inhibitors provides relevant quantitative data. Ripasudil, an isoquinoline-sulfonamide derivative approved for glaucoma treatment, serves as an excellent example of this structural class.
| Compound Name | Chemical Class | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Primary Indication |
| Ripasudil (K-115) | Isoquinoline-Sulfonamide | 51 | 19 | Glaucoma[10] |
| SAR407899 | Not specified | - | 36 (Kᵢ, nM) | Hypertension[12] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
The determination of a compound's inhibitory activity against ROCK is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.[9][15][16]
In Vitro ROCK Activity Assay (ELISA-Based)
Objective: To determine the IC₅₀ value of a test compound against a ROCK isoform (e.g., ROCK2).
Materials:
-
Recombinant active ROCK2 enzyme.
-
Substrate-coated 96-well plates (e.g., pre-coated with Myosin Phosphatase Target Subunit 1, MYPT1).[9][16]
-
Test compound (e.g., dissolved in DMSO).
-
ATP (Adenosine triphosphate) solution.
-
Kinase reaction buffer (containing MgCl₂, DTT).[16]
-
Primary antibody: Anti-phospho-MYPT1 (e.g., at Thr696).[9]
-
Secondary antibody: HRP-conjugated antibody (e.g., anti-rabbit IgG).[9]
-
Wash Buffer (e.g., TBS with Tween-20).
-
Stop Solution (e.g., dilute acid).
-
Chromogenic Substrate (e.g., TMB).
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer. Include a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.
-
Reaction Setup: To the MYPT1-coated wells, add the diluted test compound or control vehicle.
-
Kinase Reaction Initiation: Add the active ROCK2 enzyme to each well (except the "no enzyme" control). Initiate the phosphorylation reaction by adding the ATP solution.[16]
-
Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[16]
-
Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing thoroughly with Wash Buffer.[16]
-
Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.[9]
-
Washing: Aspirate and wash the wells multiple times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[9]
-
Washing: Aspirate and wash the wells multiple times with Wash Buffer.
-
Signal Development: Add the TMB substrate to each well and incubate until sufficient color develops. Stop the development by adding Stop Solution.[9]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Convert absorbance values to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualization: Generalized Synthetic & Experimental Workflow
The following diagrams illustrate a generalized workflow for the synthesis of a kinase inhibitor from an aniline precursor and the subsequent experimental evaluation.
Synthetic Workflow
Caption: Generalized workflow for kinase inhibitor synthesis.
Experimental Evaluation Workflow
Caption: High-level workflow for preclinical inhibitor evaluation.
Other Potential Therapeutic Targets
The morpholine and sulfonylaniline motifs are prevalent in inhibitors targeting other kinase families, highlighting the broad utility of this scaffold.
-
Phosphoinositide 3-kinase (PI3K) / mTOR: The morpholine ring is a critical structural feature in numerous PI3K inhibitors, where its oxygen atom often forms a key hydrogen bond in the ATP binding pocket.[1][17][18] The dual PI3K/mTOR inhibitor PKI-587, for example, is based on a morpholino-triazine scaffold.[18]
-
Epidermal Growth Factor Receptor (EGFR): Some quinazoline-based EGFR inhibitors incorporate morpholine or sulfonamide groups to enhance activity and modulate properties.[6]
Conclusion
While this compound is a synthetic intermediate rather than a therapeutic agent, it represents a valuable scaffold for the development of potent kinase inhibitors. The primary therapeutic target for compounds derived from this and similar structures is Rho-associated kinase (ROCK), a central regulator of cellular contractility with significant roles in glaucoma, cardiovascular disease, and oncology. The morpholine and sulfonamide components are key to achieving high-potency inhibition. Future drug discovery efforts may continue to leverage this and related scaffolds to develop novel and selective inhibitors for ROCK and other important kinase targets.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Approaches to Assess Rho Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel potential ROCK inhibitors and their antimigratory effects | Semantic Scholar [semanticscholar.org]
- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of 3-(Morpholinosulfonyl)aniline: An In-depth Technical Guide
Disclaimer: Publicly available toxicological data for 3-(Morpholinosulfonyl)aniline is limited. This guide provides a comprehensive overview of the safety and toxicity profile based on data from structurally related compounds, including aniline, sulfonamides, and morpholine derivatives. The information herein is intended for researchers, scientists, and drug development professionals to support initial safety assessments and guide further investigation.
Executive Summary
This compound is a chemical compound that incorporates three key structural motifs: an aniline ring, a sulfonyl group, and a morpholine ring. Due to the absence of specific toxicological studies on this compound, its safety profile must be inferred from the known toxicities of these components. Aniline and its derivatives are known to cause hematotoxicity, particularly methemoglobinemia, and are suspected carcinogens. The sulfonamide group is associated with hypersensitivity reactions and potential for liver and kidney toxicity. Morpholine is a corrosive substance that can cause severe skin and eye damage. Therefore, this compound should be handled with caution, assuming it may possess a combination of these toxicological properties.
Quantitative Toxicological Data for Structurally Related Compounds
The following tables summarize acute and in vitro toxicity data for aniline and various sulfonamide and morpholine derivatives to provide a comparative overview of their toxic potential.
Table 1: Acute Toxicity Data for Aniline and Related Compounds
| Chemical Name | CAS Number | Test Species | Route of Administration | LD50/LC50 | Citation |
| Aniline | 62-53-3 | Rat | Oral | 250 mg/kg | [1] |
| Aniline | 62-53-3 | Mouse | Oral | 464 mg/kg | [1] |
| Aniline | 62-53-3 | Rabbit | Dermal | 820 mg/kg | [1] |
| Aniline | 62-53-3 | Rat | Dermal | 1400 mg/kg | [1] |
| Aniline | 62-53-3 | Mouse | Inhalation (7 hours) | 175 ppm | [1] |
| 4-Morpholinoaniline | 2524-67-6 | - | - | Harmful if swallowed, in contact with skin or if inhaled (Category 4) | [2][3] |
| N-Butylbenzenesulfonamide | 3622-84-2 | Mouse | Oral | 2900 mg/kg | [4] |
| N-Butylbenzenesulfonamide | 3622-84-2 | Rat | Oral | 1725 - 3560 mg/kg | [4] |
| N-Butylbenzenesulfonamide | 3622-84-2 | Rat | Inhalation | 4066 mg/m³ | [4] |
| Benzenesulfonamide | 98-10-2 | Rat | Oral | 991 mg/kg | [5] |
| p-Bromo-N-isobutylbenzenesulfonamide | 7510-83-0 | Rat | Oral | >500 mg/kg | [6] |
| 4-(2,2-Diethyl-5-oxo-1-pyrrolidinyl)-benzenesulfonamide | 67731-60-6 | Mouse | Oral | >5 g/kg | [7] |
Table 2: In Vitro Cytotoxicity of Related Sulfonamide and Morpholine Derivatives
| Compound Class/Name | Cell Line(s) | Endpoint | Value | Citation |
| Sulfonamide Derivatives | HeLa, MCF-7, MDA-MB-468 | IC50 | < 360 µM, < 128 µM, < 30 µM, respectively | [8] |
| Acridine/Sulfonamide Hybrid (Compound 8b) | HepG2, HCT-116, MCF-7 | IC50 | 14.51 µM, 9.39 µM, 8.83 µM, respectively | [9] |
| Morpholine-substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung Cancer) | IC50 | 0.033 µM | [10] |
| Morpholine-substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast Cancer) | IC50 | 0.087 µM | [10] |
| Morpholine-substituted Quinazoline (Compound AK-10) | A549, MCF-7, SHSY-5Y | IC50 | 8.55 µM, 3.15 µM, 3.36 µM, respectively | [11] |
Table 3: Genotoxicity of Related Sulfonamide Derivatives
| Compound Name/Class | Test System | Result | Citation |
| N-(4-methoxyphenyl) sulfamide | Ames Test (TA100) | Genotoxic (with and without S9) | [12][13] |
| N-(3-fluorophenyl) sulfamide | Ames Test (TA1535) | Genotoxic (with and without S9) | [12][13] |
| N-(phenyl) sulfamide | Ames Test (TA100, TA98, TA1535) | Non-genotoxic | [12][13] |
| N-(phenylethyl) sulfamide | Ames Test (TA100, TA1535) | Genotoxic (with and without S9) | [12][13] |
| Sulfonamide derivative (Sul1) | Ames Test (TA100, TA1535) | Genotoxic | [14] |
| Sulfonamide derivative (Sul2) | Ames Test (TA100, TA1535) | Genotoxic | [14] |
| Arylsulfonamide derivatives of (aryloxy)alkylamines | SOS/umu-test, Vibrio harveyi assay | Non-genotoxic | [13] |
Key Toxicological Endpoints and Mechanisms
Based on the toxicological profiles of its structural components, the following endpoints are of potential concern for this compound:
-
Hematotoxicity: The aniline moiety is a primary concern for hematotoxicity, specifically the induction of methemoglobinemia. This occurs through the metabolic activation of the amino group to form N-hydroxylamines, which can oxidize the ferrous iron in hemoglobin to the ferric state, rendering it incapable of oxygen transport.[10]
-
Genotoxicity and Carcinogenicity: Aromatic amines are a class of compounds with well-documented genotoxic and carcinogenic potential. Metabolic activation can lead to the formation of reactive intermediates that can bind to DNA, forming adducts and leading to mutations.[11] While some sulfonamides have shown no genotoxic effect in Ames tests, others have tested positive.[12][13][14] Aniline is classified as a suspected human carcinogen.[1]
-
Hypersensitivity: Sulfonamides are known to cause hypersensitivity reactions, which can range from skin rashes to more severe conditions like Stevens-Johnson syndrome.
-
Organ Toxicity: The liver and kidneys are potential target organs for sulfonamide toxicity. Aniline exposure has also been linked to damage to the spleen, liver, and kidneys.[1]
-
Local Effects: The morpholine component suggests a potential for corrosive or irritant effects on the skin and eyes.
Mandatory Visualizations
Experimental Protocols for Key Toxicological Assays
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial strains are exposed to the test substance at a range of concentrations, both with and without the S9 mix. This is typically done using the plate incorporation method or the pre-incubation method.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
-
-
Principle: This in vivo assay assesses the genotoxic potential of a chemical by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents. This damage can result in the formation of micronuclei in newly formed erythrocytes.
-
Methodology:
-
Test System: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control and a positive control.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Smears are prepared from the collected cells and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive result.
-
-
Principle: Long-term in vivo studies are conducted to determine the carcinogenic potential of a substance following repeated exposure over a significant portion of the lifespan of the test animals.
-
Methodology:
-
Test System: Typically, two rodent species (e.g., rats and mice) are used.
-
Dosing: The test substance is administered daily, usually in the diet or by gavage, for 18-24 months. At least three dose levels and a control group are used. The highest dose is typically the maximum tolerated dose (MTD).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.
-
Evaluation: The incidence, type, and location of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.
-
-
Principle: This study is designed to provide information on the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.
-
Methodology:
-
Test System: Typically, pregnant rats or rabbits are used.
-
Dosing: The test substance is administered daily to pregnant females, usually by oral gavage, during the period of organogenesis. At least three dose levels and a control group are used.
-
Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Evaluation: The incidence of maternal toxicity, embryo-fetal death, and fetal malformations and variations are evaluated to determine the developmental toxicity potential of the substance.
-
Conclusion
While a definitive safety and toxicity profile for this compound cannot be established without specific experimental data, the available information on its structural components suggests a potential for significant health hazards. The aniline moiety raises concerns about hematotoxicity and carcinogenicity, the sulfonamide group about hypersensitivity and organ toxicity, and the morpholine ring about local corrosive effects. It is therefore imperative that this compound is handled with appropriate safety precautions in a research or industrial setting. Further toxicological testing, including acute toxicity studies, genotoxicity assays, and repeated-dose toxicity studies, is warranted to fully characterize the safety profile of this compound.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-(4-Morpholinylsulfonyl)aniline | CAS#:21626-70-0 | Chemsrc [chemsrc.com]
- 5. RTECS NUMBER-DB0930000-Chemical Toxicity Database [drugfuture.com]
- 6. RTECS NUMBER-DB1983000-Chemical Toxicity Database [drugfuture.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. | Semantic Scholar [semanticscholar.org]
- 12. Preliminary mutagenicity and genotoxicity evaluation of selected arylsulfonamide derivatives of (aryloxy)alkylamines with potential psychotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of 3-(Morpholinosulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 3-(Morpholinosulfonyl)aniline is limited. This guide provides a comprehensive, predicted spectroscopic profile based on the analysis of its constituent functional groups and data from analogous chemical structures. The experimental protocols described are general standard procedures for the analysis of solid organic compounds.
Predicted Spectroscopic Data
The structural features of this compound, including the substituted aniline ring, the morpholine ring, and the sulfonyl group, each contribute distinct signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are detailed below.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic C-H | 6.8 - 7.5 | Multiplet | 4H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| Morpholine -CH₂-N | 3.0 - 3.3 | Triplet | 4H |
| Morpholine -CH₂-O | 3.7 - 4.0 | Triplet | 4H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-S | 140 - 145 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-H | 110 - 130 |
| Morpholine -C-N | 45 - 50 |
| Morpholine -C-O | 65 - 70 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are as follows.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂)[1] |
| 3100 - 3000 | Aromatic C-H stretch | Aniline Ring |
| 2950 - 2850 | Aliphatic C-H stretch | Morpholine Ring |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂)[1][2] |
| 1600 - 1450 | Aromatic C=C stretch | Aniline Ring |
| 1350 - 1300 | S=O stretch (asymmetric) | Sulfonyl (-SO₂-) |
| 1170 - 1150 | S=O stretch (symmetric) | Sulfonyl (-SO₂-) |
| 1335 - 1250 | Aromatic C-N stretch | Aniline Ring[1][2] |
| 1250 - 1020 | Aliphatic C-N stretch | Morpholine Ring[1] |
| 1150 - 1050 | C-O-C stretch | Morpholine Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 242.29 g/mol ), electrospray ionization (ESI) is a suitable technique.
Predicted Major Fragment Ions in ESI-MS
| m/z | Predicted Fragment |
| 243 | [M+H]⁺ (Protonated Molecule) |
| 179 | [M+H - SO₂]⁺[3] |
| 156 | [C₆H₆NO₂S]⁺ |
| 92 | [C₆H₆N]⁺ |
The fragmentation of aromatic sulfonamides in mass spectrometry often involves the loss of sulfur dioxide (SO₂).[3] Other common fragmentation pathways include cleavage of the S-N bond and the S-C (aromatic) bond.[4][5]
General Experimental Protocols for Spectroscopic Analysis
The following are generalized procedures for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6][7]
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If there is any particulate matter, filter the solution through a small cotton or glass wool plug in the pipette.[6][8]
-
Acquisition : Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus, and then acquiring the data.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used.[9][10]
-
ATR Method :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Run the FTIR analysis.[10]
-
-
Thin Solid Film Method :
-
Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[11]
-
Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]
-
Place the plate in the sample holder of the FT-IR instrument and acquire the spectrum.[11]
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Ionization : Introduce the sample solution into the mass spectrometer. In electrospray ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules.[12]
-
Mass Analysis : The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[13][14]
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[12][14]
Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Conclusion
While experimental data for this compound is not readily found in public databases, a comprehensive spectroscopic profile can be reliably predicted based on its chemical structure. The predicted NMR, IR, and MS data presented in this guide provide a valuable reference for researchers working with this compound, aiding in its identification and characterization. The general experimental protocols outlined offer a standardized approach to obtaining high-quality spectroscopic data for this and similar solid organic compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Sulfonamide-Containing Compounds
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a specific region in the COX-2 active site.[2]
Data Presentation
The in vitro potency and selectivity of Celecoxib are typically determined by measuring its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 2.8 µM - 21.5 µM | Approximately 7.6 - 117.5 |
| COX-2 | 40 nM - 242 nM |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source and assay methodology.[3][4]
Experimental Protocols
In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol describes a method to determine the IC50 values of a test compound for human recombinant COX-1 and COX-2 enzymes using a fluorometric assay.
Objective: To quantify the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes[3]
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (e.g., hematin, glutathione)[3]
-
Arachidonic Acid (substrate)[3]
-
Sodium Hydroxide (NaOH)
-
Test compound (e.g., 3-(Morpholinosulfonyl)aniline, Celecoxib) dissolved in DMSO
-
Positive Control: Celecoxib for COX-2, a non-selective NSAID for COX-1 (e.g., SC-560)[5]
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~535 nm and emission at ~587 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX Cofactor in COX Assay Buffer.
-
Prepare the Arachidonic Acid substrate solution by first dissolving it in NaOH and then diluting with purified water.
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
-
Assay Plate Setup:
-
Add 10 μL of the appropriate serial dilutions of the test compound or controls to the wells of a 96-well plate.
-
Prepare an enzyme control well containing 10 μL of Assay Buffer.
-
Prepare an inhibitor control well with a known concentration of the respective positive control inhibitor.
-
-
Enzyme Reaction:
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 μL of the prepared Arachidonic Acid solution to each well.[6]
-
-
Measurement:
-
Immediately begin measuring the fluorescence in kinetic mode for at least 10 minutes at 25°C, with excitation at 535 nm and emission at 587 nm.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizations
Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of Celecoxib.
Experimental Workflow
Caption: Workflow for determining the in vitro inhibitory activity of a test compound on COX enzymes.
References
Application Notes and Protocols for 3-(Morpholinosulfonyl)aniline as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholinosulfonyl)aniline is a synthetic organic compound featuring a central aniline ring substituted with a morpholinosulfonyl group. The presence of the sulfonamide and morpholine moieties suggests its potential as a bioactive molecule, as these functional groups are prevalent in a wide range of pharmacologically active compounds. While specific biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests it may serve as a valuable chemical probe for exploring signal transduction pathways, particularly those regulated by protein kinases.
This document provides a hypothetical application framework for using this compound as a chemical probe for a putative protein kinase, herein referred to as "Target Kinase X" (TKX). The protocols and data presented are representative examples to guide researchers in the potential application and characterization of this and similar small molecules.
Hypothetical Biological Activity and Data Presentation
Based on its chemical structure, this compound is postulated to act as an ATP-competitive inhibitor of protein kinases. The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against the fictional Target Kinase X and a panel of related kinases to illustrate a potential selectivity profile.
Table 1: Hypothetical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. TKX) |
| Target Kinase X (TKX) | In Vitro Kinase Assay | 50 | 25 | 1 |
| Kinase A | In Vitro Kinase Assay | 850 | 425 | 17 |
| Kinase B | In Vitro Kinase Assay | 1200 | 600 | 24 |
| Kinase C | In Vitro Kinase Assay | >10000 | >5000 | >200 |
| Kinase D | In Vitro Kinase Assay | 5000 | 2500 | 100 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of a putative kinase inhibitor like this compound are provided below.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant Target Kinase X (TKX)
-
Kinase substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of recombinant TKX diluted in kinase reaction buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of a second detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of TKX in a cellular context.
Materials:
-
Cell line expressing Target Kinase X (TKX)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (if required to activate the signaling pathway)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Substrate (p-Sub) and anti-total-Substrate (t-Sub)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to activate the TKX pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Sub antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-t-Sub antibody as a loading control.
-
Quantify the band intensities and normalize the p-Sub signal to the t-Sub signal.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway involving Target Kinase X and a general experimental workflow for characterizing a chemical probe.
Caption: Hypothetical signaling cascade involving Target Kinase X.
Caption: Workflow for characterizing a novel kinase inhibitor probe.
Applications of 3-(Morpholinosulfonyl)aniline in Medicinal Chemistry: A Detailed Overview
Introduction
3-(Morpholinosulfonyl)aniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structure, incorporating a reactive aniline moiety, a morpholine ring, and a sulfonamide linker, makes it an attractive starting material for the development of novel therapeutic agents. The morpholine group is known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The sulfonamide group is a key pharmacophore present in numerous drugs, contributing to a wide range of biological activities. This document provides a detailed overview of the known applications of this compound in medicinal chemistry, focusing on its use in the development of Farnesoid X Receptor (FXR) antagonists and inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Application 1: Development of Farnesoid X Receptor (FXR) Antagonists
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Dysregulation of FXR signaling has been implicated in various metabolic diseases. Consequently, the development of FXR modulators, including antagonists, is an active area of research.
This compound has been utilized as a key fragment in the synthesis of novel non-steroidal FXR antagonists. Structure-activity relationship (SAR) studies have revealed that the incorporation of this fragment can significantly influence the antagonistic potency of the final compounds.
Quantitative Data: Structure-Activity Relationship Insights
While specific IC50 values for FXR antagonists directly derived from this compound are not publicly available in the reviewed literature, a key SAR finding has been reported. In one study focused on the development of trisubstituted-pyrazol carboxamide analogues as FXR antagonists, it was noted that the inclusion of the unmethylated this compound fragment led to a substantial decrease in antagonistic potency compared to its methylated counterparts. This highlights the critical role of subtle structural modifications on the aniline nitrogen in modulating the biological activity of these compounds.
Experimental Protocols
General Synthesis of FXR Antagonists Incorporating the this compound Moiety:
The synthesis of FXR antagonists using this compound as a starting material typically involves the acylation or alkylation of the aniline nitrogen to introduce a core scaffold, followed by further modifications to build the final molecule. A representative, generalized synthetic scheme is provided below.
Scheme 1: Generalized Synthetic Route
Caption: Generalized workflow for synthesizing FXR antagonists.
Protocol 1: Amide Coupling Reaction
-
Dissolution: Dissolve this compound (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Coupling Agent Addition: Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion (monitored by thin-layer chromatography), dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-acylated intermediate.
Protocol 2: FXR Antagonistic Activity Assay (Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Co-transfect the cells with a Gal4-FXR-LBD expression vector, a UAS-luciferase reporter vector, and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the synthesized compounds in the presence of a known FXR agonist (e.g., GW4064).
-
Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Calculate the percent inhibition of agonist-induced luciferase activity for each compound concentration and determine the IC50 value by non-linear regression analysis.
Application 2: Development of Nrf2 Pathway Inhibitors
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. While activation of Nrf2 is generally protective, in some cancers, constitutive activation of the Nrf2 pathway contributes to chemoresistance and tumor progression. Therefore, Nrf2 inhibitors are being investigated as potential cancer therapeutics.
A structurally related compound, 4-chloro-3-(morpholinosulfonyl)aniline, has been used as a key intermediate in the synthesis of small molecule inhibitors of Nrf2, suggesting that this compound could also serve as a valuable scaffold in this context.
Quantitative Data: Anticancer Activity of a Structurally Related Compound
While specific data for Nrf2 inhibitors derived directly from this compound is not available, a novel 3-fluoro-4-morpholinoaniline derivative containing a sulfonamide group (a close structural analog) has demonstrated significant anti-proliferative activity.
| Compound ID | Cell Line | IC50 (µM) |
| NAM-5 | MCF-7 (Breast Cancer) | 1.811 |
| MDA-MB-231 (Breast Cancer) | 2.143 |
Table 1: Anti-proliferative activity of a 3-fluoro-4-morpholinoaniline sulfonamide derivative.
Experimental Protocols
General Synthesis of Nrf2 Inhibitors:
The synthesis of Nrf2 inhibitors from aniline derivatives often involves coupling with a heterocyclic core. A generalized workflow is depicted below.
Caption: General workflow for synthesizing Nrf2 inhibitors.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a substituted bromopyridine) (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-110 °C) for several hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired Nrf2 inhibitor.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Signaling Pathway Visualization
The Nrf2-Keap1 signaling pathway is a key regulatory mechanism for cellular defense against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of antioxidant response element (ARE)-dependent genes.
Caption: The Nrf2-Keap1 signaling pathway and the mechanism of its inhibition.
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of FXR antagonists and its potential for developing Nrf2 inhibitors underscore its importance in the quest for novel therapeutics for metabolic diseases and cancer. The provided protocols and data serve as a foundational guide for researchers interested in exploring the potential of this and related chemical scaffolds in drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of derivatives of this compound.
Application Notes and Protocols for 3-(Morpholinosulfonyl)aniline in the Development of Farnesoid X Receptor (FXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholinosulfonyl)aniline is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various biologically active molecules. While not a potent kinase inhibitor in its own right, its scaffold is integral to the development of targeted therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a potent antagonist for the Farnesoid X Receptor (FXR), a key regulator of cholesterol metabolism. These antagonists have potential applications in the treatment of cholestasis and other metabolic disorders. The following sections detail the quantitative data for a representative FXR antagonist synthesized using this compound, comprehensive experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for a potent FXR antagonist, referred to as Compound 4j, which incorporates the this compound moiety.
Table 1: In Vitro Activity of Compound 4j
| Assay Type | Target | IC50 (nM) | Notes |
| TR-FRET Binding Assay | Farnesoid X Receptor (FXR) | 7.5 | Demonstrates high-affinity binding to the target.[1] |
| Cell-Based Antagonistic Assay | Farnesoid X Receptor (FXR) | 468.5 | Confirms cellular activity and antagonistic properties.[1] |
Table 2: Comparative Activity of Related Analogs
| Compound | F2 Fragment | FXR Antagonistic Potency |
| Analog with 2-methyl-3-(morpholinosulfonyl)aniline | 2-methyl substituted | Lower |
| Analog with 4-methyl-3-(morpholinosulfonyl)aniline | 4-methyl substituted | Higher |
| Analog with this compound | Unmethylated | Substantially decreased |
This data highlights the importance of substitutions on the aniline ring for optimal antagonistic activity.[1]
Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis. Upon binding to its natural ligand, chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Antagonists developed from the this compound scaffold block this activation cascade.
Caption: FXR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of Trisubstituted-pyrazol Carboxamide FXR Antagonists
This protocol describes the general synthesis of the FXR antagonist (Compound 4j) using this compound as a key intermediate.
Materials:
-
Substituted pyrazole carboxylic acid (F1 fragment)
-
This compound (or its methylated derivatives as the F2 fragment)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the substituted pyrazole carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add EDCI (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the final trisubstituted-pyrazol carboxamide antagonist.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (IC50) of the synthesized compounds to the FXR protein.
Materials:
-
LanthaScreen™ TR-FRET FXR Coactivator Assay Kit (or equivalent)
-
Test compounds (e.g., Compound 4j) dissolved in DMSO
-
FXR-LBD (GST-tagged)
-
Fluorescein-SRC2-2 coactivator peptide
-
Tb-anti-GST antibody
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add a mixture of the FXR-LBD and the fluorescein-SRC2-2 coactivator peptide to all wells.
-
Add the Tb-anti-GST antibody to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for TR-FRET Binding Assay.
Conclusion
This compound is a key synthetic precursor for the development of potent and selective modulators of critical biological targets. The data and protocols presented here for an FXR antagonist exemplify the utility of this scaffold in medicinal chemistry and drug discovery. The provided methodologies can be adapted for the synthesis and evaluation of other targeted inhibitors, contributing to the advancement of novel therapeutics.
References
Application Notes and Protocols for the Synthesis of 3-(Morpholinosulfonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(Morpholinosulfonyl)aniline and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development, particularly as inhibitors of various signaling pathways.
Introduction
This compound serves as a key structural motif in the development of various therapeutic agents. The morpholine group can enhance aqueous solubility and metabolic stability, while the sulfonamide linkage provides a versatile point for chemical modification. Derivatives of this scaffold have shown promise as inhibitors of protein kinases and modulators of cellular pathways such as the Nrf2 signaling pathway, making them attractive candidates for the development of novel treatments for cancer and inflammatory diseases.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the sulfonylation of morpholine with 3-nitrobenzenesulfonyl chloride to form the intermediate, 4-((3-nitrophenyl)sulfonyl)morpholine. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Data Presentation
| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Nitrobenzenesulfonyl chloride, Morpholine | 4-((3-Nitrophenyl)sulfonyl)morpholine | Acetonitrile | 85 | 12 | ~95 (analogous reaction) | >95 |
| 2 | 4-((3-Nitrophenyl)sulfonyl)morpholine, Fe/NH₄Cl | This compound | Methanol/Water | 70 | 4 | High (typical for nitro reduction) | >98 |
Note: The yield for Step 1 is based on an analogous reaction of 4-fluoronitrobenzene with thiomorpholine[1]. The yield for Step 2 is typically high for the reduction of aromatic nitro compounds with iron.[2]
Experimental Protocols
Step 1: Synthesis of 4-((3-Nitrophenyl)sulfonyl)morpholine
This protocol is adapted from a similar nucleophilic aromatic substitution reaction.[1]
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in acetonitrile in a round-bottom flask, add morpholine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 85°C and stir under reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, 4-((3-nitrophenyl)sulfonyl)morpholine, can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol is a general method for the reduction of aromatic nitro compounds.[2]
Materials:
-
4-((3-Nitrophenyl)sulfonyl)morpholine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-((3-nitrophenyl)sulfonyl)morpholine (1.0 eq) in a mixture of methanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the solution.
-
Heat the mixture to 70°C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
The resulting aqueous solution can be extracted with ethyl acetate to isolate the product.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The product can be purified by column chromatography on silica gel if required.
Visualization of Synthesis and Signaling Pathways
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Kinase Inhibitor Signaling Pathway
Derivatives of this compound can act as kinase inhibitors, disrupting signaling cascades that are often hyperactivated in cancer cells. The diagram below shows a simplified, representative kinase signaling pathway and the point of inhibition.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Nrf2 Signaling Pathway Inhibition
Some derivatives are being explored as inhibitors of the Nrf2 pathway, which can be exploited by cancer cells to enhance their resistance to oxidative stress. Inhibiting this pathway can re-sensitize cancer cells to therapy.
References
Application Note: Quantitative Analysis of 3-(Morpholinosulfonyl)aniline
Abstract
This document provides detailed analytical methods for the quantitative determination of 3-(Morpholinosulfonyl)aniline, a key intermediate in various synthetic processes. The control of impurities and the precise quantification of such intermediates are critical for ensuring the quality, safety, and efficacy of final pharmaceutical products.[1][2][3] This application note details two robust methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. Both protocols are designed to be readily implemented in a pharmaceutical analysis laboratory.
Introduction to this compound
This compound is an organic compound featuring a morpholine, a sulfonamide, and an aniline moiety. Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. As a synthetic intermediate, its purity must be strictly controlled, and its concentration accurately measured in reaction mixtures and final products. The presence of residual intermediates or related impurities can significantly impact the safety and efficacy of an Active Pharmaceutical Ingredient (API).[1][4] Therefore, validated, reliable analytical methods are essential for its quantification.
This note provides comprehensive protocols for two complementary analytical techniques, catering to different analytical needs from process monitoring to final product release testing.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple matrices where concentration levels are relatively high. The method utilizes reverse-phase chromatography to separate the analyte from non-polar impurities, followed by UV detection.
Experimental Protocol: HPLC-UV
2.1.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for separating polar aromatic compounds.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and Ultrapure water.
-
Standard: this compound reference standard (purity >99%).
2.1.2. Chromatographic Conditions A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.1.3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[5]
-
Sample Preparation: Accurately weigh a sample containing an expected amount of this compound. Dissolve the sample in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[3][6]
Data Presentation: Method Validation Summary (HPLC-UV)
The method should be validated according to ICH Q2(R1) guidelines.[5][7][8] Table 2 summarizes the typical acceptance criteria and expected performance for this type of method.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~1.0 µg/mL |
| Specificity | No interference at analyte retention time | Peak purity > 99.5% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, for impurity profiling, or for analysis in complex biological or environmental matrices.[9][10] The method utilizes Multiple Reaction Monitoring (MRM) for definitive identification and quantification.
Experimental Protocol: LC-MS/MS
3.1.1. Instrumentation and Materials
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: A C18 or Biphenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for fast LC-MS analysis.[9]
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Standard: this compound reference standard (purity >99%).
3.1.2. Chromatographic and Mass Spectrometric Conditions The proposed conditions are outlined in Table 3. The MRM transitions should be optimized by direct infusion of the reference standard.
| Parameter | Condition |
| Column | Biphenyl (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 243.1 |
| MRM Transition 1 (Quantifier) | m/z 243.1 → 157.0 (Loss of morpholine) |
| MRM Transition 2 (Qualifier) | m/z 243.1 → 93.1 (Aniline fragment) |
| Dwell Time | 100 ms |
3.1.3. Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described in section 2.1.3.
-
Working Standard Solutions: Prepare a series of calibration standards for trace-level analysis (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the diluent (50:50 Acetonitrile/Water).[10]
-
Sample Preparation (with SPE): For complex matrices, a Solid-Phase Extraction (SPE) cleanup may be necessary.[11][12] a. Condition a mixed-mode cation exchange SPE cartridge. b. Load the diluted sample onto the cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., methanol) to remove interferences. d. Elute the analyte using a methanolic solution containing 5% ammonium hydroxide. e. Evaporate the eluate to dryness and reconstitute in the mobile phase starting condition.
Data Presentation: Method Validation Summary (LC-MS/MS)
The validation of this highly sensitive method would also follow ICH guidelines, with adjusted expectations for trace analysis.[5][7][8]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% | 92.5% - 108.0% |
| Precision (% RSD) | ≤ 15.0% | < 10.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.1 ng/mL |
| Specificity | No interference in MRM channels | Confirmed by qualifier ion ratio |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound, from sample receipt to the final report.
Caption: General workflow for the quantification of a chemical intermediate.
Method Validation Logical Relationships
This diagram shows the relationship between key validation parameters as defined by the ICH Q2(R1) guidelines, which form the basis for ensuring a method is fit for its intended purpose.
Caption: Logical relationships of ICH method validation parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods presented provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is robust and well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level impurity analysis. Proper method validation according to ICH guidelines is critical before implementation to ensure data integrity and regulatory compliance.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols: 3-(Morpholinosulfonyl)aniline in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholinosulfonyl)aniline is a chemical compound featuring a sulfonamide group linked to an aniline core, with a morpholine ring attached to the sulfonyl group. While specific high-throughput screening (HTS) data for this particular molecule is not extensively documented in publicly available literature, its structural motifs—sulfonamide and aniline—are prevalent in a wide range of biologically active molecules. Sulfonamides are a well-established class of compounds with diverse therapeutic applications, including antimicrobial, diuretic, and anticancer activities. The aniline moiety often serves as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapies.
These application notes provide a framework for the potential utilization of this compound and similar sulfonamide-containing compounds in high-throughput screening campaigns for drug discovery. The protocols and examples outlined below are illustrative and can be adapted for screening against various biological targets.
Potential Therapeutic Areas and Targets
Given its chemical structure, this compound could be investigated as a potential inhibitor in several signaling pathways. Sulfonamide-based compounds have been explored as inhibitors of various enzymes, including kinases, proteases, and carbonic anhydrases. The aniline component can contribute to interactions within the ATP-binding pocket of kinases. Therefore, hypothetical HTS campaigns could target:
-
Protein Kinases: Many kinase inhibitors possess an aniline or similar amino-heterocycle core that forms key hydrogen bonds with the kinase hinge region.
-
Proteases: The sulfonamide group can act as a zinc-binding group in metalloproteases.
-
Carbonic Anhydrases: Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases.
High-Throughput Screening Protocols
The following are generalized HTS protocols that can be adapted for screening this compound against a target of interest.
Biochemical Kinase Inhibition Assay (e.g., against a hypothetical "Target Kinase A")
This assay is designed to identify compounds that inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant "Target Kinase A"
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)
-
384-well microplates
-
This compound (and other test compounds) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
Protocol:
-
Compound Pre-spotting: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic dispenser. This results in a range of final compound concentrations (e.g., 0.1 µM to 100 µM).
-
Kinase Addition: Add 5 µL of "Target Kinase A" diluted in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Signal Reading: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value for active compounds.
Experimental Workflow for Kinase Inhibition HTS
Caption: Workflow for a biochemical kinase inhibition HTS assay.
Cell-Based Pathway Inhibition Assay
This assay measures the ability of a compound to inhibit a specific signaling pathway within a cellular context. For example, a reporter gene assay for a transcription factor downstream of a kinase cascade.
Materials:
-
A stable cell line expressing a reporter gene (e.g., Luciferase) under the control of a pathway-responsive promoter.
-
Cell culture medium and supplements.
-
This compound (and other test compounds) dissolved in DMSO.
-
Pathway activator (e.g., a growth factor or cytokine).
-
Luciferase assay reagent.
-
384-well white, clear-bottom microplates.
-
Positive control inhibitor.
-
Negative control (DMSO).
Protocol:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add test compounds, positive control, and negative control to the wells.
-
Incubation: Incubate the cells with the compounds for 1-2 hours.
-
Pathway Activation: Add the pathway activator to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Signal Detection: Add the luciferase assay reagent, which lyses the cells and contains the substrate for the luciferase enzyme.
-
Signal Reading: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data and calculate the percent inhibition of the signaling pathway. Determine the EC50 value for active compounds.
Hypothetical Signaling Pathway for Inhibition
Caption: A hypothetical kinase signaling pathway targeted for inhibition.
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison.
Table 1: Hypothetical HTS Data for this compound and Analogs against Target Kinase A
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) |
| This compound | (Structure) | 12.5 | 95 |
| Analog-1 | (Structure) | 5.2 | 98 |
| Analog-2 | (Structure) | > 100 | 20 |
| Staurosporine (Control) | (Structure) | 0.01 | 100 |
Table 2: Hypothetical Cell-Based Pathway Inhibition Data
| Compound ID | EC50 (µM) | Z'-factor |
| This compound | 25.8 | 0.75 |
| Analog-1 | 8.1 | 0.78 |
| Analog-2 | > 100 | N/A |
| Control Inhibitor | 0.1 | 0.82 |
Note: Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Conclusion
Application Note: Evaluating the Anti-Proliferative Activity of 3-(Morpholinosulfonyl)aniline using a Cell-Based Viability Assay
Audience: This document is intended for researchers, scientists, and drug development professionals interested in screening novel chemical entities for potential anticancer activity.
Introduction: 3-(Morpholinosulfonyl)aniline is a sulfonamide-containing compound. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting properties that include antimicrobial, antiviral, and anticancer activities.[1] Compounds incorporating a morpholine ring have also demonstrated significant biological activity, including antiproliferative effects on various cancer cell lines.[2] Given the presence of both the sulfonamide and morpholine moieties, this compound is a candidate for investigation as a potential anti-proliferative agent.
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on a human cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle of the MTT Assay: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which is purple. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 570 and 590 nm). The absorbance is directly proportional to the number of viable cells.
Experimental Protocols
Materials and Reagents:
-
This compound (test compound)
-
HeLa (human cervical cancer) or MCF-7 (human breast cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol for Cell Viability (MTT) Assay:
-
Cell Culture Maintenance:
-
Culture HeLa or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a density of 1 x 10⁵ cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of working solutions by performing serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare similar dilutions for the positive control, Doxorubicin.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound or Doxorubicin to the respective wells.
-
Include wells with untreated cells (medium with DMSO at the same concentration as the highest compound concentration) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[3]
-
Data Presentation
Table 1: Hypothetical Anti-Proliferative Activity of this compound against Cancer Cell Lines.
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | 15.8 ± 2.1 | 22.5 ± 3.4 |
| Doxorubicin (Positive Control) | 0.6 ± 0.1 | 0.9 ± 0.2 |
Note: The data presented above is for illustrative purposes and represents hypothetical results.
Visualizations
Caption: Workflow for MTT Assay for Cytotoxicity Screening.
Caption: Hypothetical Signaling Pathway Inhibition.
References
Application Note and Protocol: Solubility and Preparation of 3-(Morpholinosulfonyl)aniline Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Morpholinosulfonyl)aniline is a chemical compound with potential applications in medicinal chemistry and drug discovery. As with any experimental compound, the ability to prepare accurate and stable stock solutions is fundamental for obtaining reliable and reproducible results in biological and chemical assays. This document provides an overview of the known physicochemical properties of this compound, along with a detailed protocol for determining its solubility and preparing a standard stock solution.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for calculating the required mass for stock solution preparation and for understanding the compound's basic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |
| Molecular Weight | 242.29 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 132 °C | [2] |
| Purity | Typically ≥96% | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in experimental settings. While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, it is generally expected to have better solubility in organic solvents than in aqueous solutions, a common characteristic for aniline derivatives.[3][4] It is recommended that researchers perform a preliminary solubility test to determine the optimal solvent and concentration range for their specific application.
Protocol for Solubility Determination
This protocol outlines a general method for determining the approximate solubility of this compound in a solvent of choice (e.g., DMSO, Ethanol, DMF).
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and tips
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, continue adding small, known volumes of the solvent, vortexing after each addition, until a precipitate begins to form or until the desired concentration is reached.
-
If the solid has not completely dissolved, add additional solvent in small, measured increments and vortex until the solid is fully dissolved. The concentration at which the compound fully dissolves is the approximate solubility.
-
Record the total volume of solvent used to dissolve the known mass of the compound.
Data Recording: Researchers should use the following table to log their experimental findings for various solvents.
| Solvent | Mass of Compound (mg) | Final Volume (mL) | Calculated Solubility (mg/mL) | Calculated Solubility (mM) | Observations |
| DMSO | |||||
| Ethanol | |||||
| PBS (pH 7.4) | |||||
| Other: |
Protocol for Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound, a common starting concentration for many biological assays. The primary solvent used in this protocol is Dimethyl Sulfoxide (DMSO) due to its broad solvency for organic compounds.
Safety Precautions
This compound is classified as an irritant and may be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed inside a chemical fume hood.[5][6]
Materials and Equipment
-
This compound (MW: 242.29 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Appropriately sized amber glass vial or polypropylene tube with a screw cap
-
Calibrated micropipettes
-
Vortex mixer
Experimental Procedure
Step 1: Calculation To prepare a 10 mM stock solution, the required mass of the compound must be calculated.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = (10 mmol/L) * (0.001 L) * (242.29 g/mol ) * (1000 mg/g)
-
Mass (mg) = 2.42 mg
-
Step 2: Weighing the Compound
-
Place a clean, empty weigh boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out 2.42 mg of this compound using a spatula. Record the exact mass.
Step 3: Dissolution
-
Transfer the weighed compound into the labeled storage vial.
-
Based on the actual mass weighed, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (mL) = [Mass (mg) / 242.29 ( g/mol )] / 10 (mmol/L)
-
Example: If 2.50 mg was weighed, Volume = (2.50 / 242.29) / 10 = 1.03 mL
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Secure the cap tightly and vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
Step 4: Storage
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualized Workflows
The following diagrams illustrate the logical flow of the protocols described above.
Caption: Workflow for preparing a stock solution.
Caption: Workflow for experimental solubility testing.
References
Application Notes and Protocols for 3-(Morpholinosulfonyl)aniline in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery.[1][2] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target.[3] These initial hits then serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[4][5]
3-(Morpholinosulfonyl)aniline is a versatile chemical scaffold that embodies several desirable characteristics for a fragment library member. The morpholine group often enhances aqueous solubility and metabolic stability, improving the pharmacokinetic properties of a molecule.[6] The aniline and sulfonamide moieties provide key vectors for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7] While primarily utilized as a chemical intermediate, its structural features make it an excellent candidate for FBDD campaigns targeting a variety of protein classes.[6]
This document provides detailed application notes and protocols for the use of this compound as a fragment in a typical FBDD workflow, from initial screening and hit validation to lead optimization.
Application Case Study: Building Block for Farnesoid X Receptor (FXR) Antagonists
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target.[8][9] The this compound scaffold has been successfully employed as a key building block in the synthesis of potent Farnesoid X Receptor (FXR) antagonists.[6] In this context, it serves as a foundational fragment that can be elaborated upon to achieve high-affinity binding and specific antagonism of the receptor. This highlights its utility in a fragment-linking or -growing strategy.
The general mechanism of FXR involves forming a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates gene transcription. Antagonists block this process, which can be beneficial in certain metabolic diseases.
Physicochemical and Structural Properties
Proper characterization of a fragment is the first step in any FBDD campaign. Below are the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [10][11] |
| Molecular Weight | 242.30 g/mol | [10] |
| CAS Number | 22184-97-0 | [11] |
| Appearance | Solid | [11] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 5 | [10] |
| Rotatable Bonds | 2 | [10] |
| Topological Polar Surface Area | 81 Ų | [10] |
FBDD Experimental Workflow
A typical FBDD campaign involves a multi-stage process, starting with a primary screen of a fragment library to identify initial hits. These hits are then validated using orthogonal biophysical methods, and their binding affinity and mechanism are characterized. Promising fragments are then optimized into lead compounds through structure-guided medicinal chemistry.
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign using this compound as an example fragment.
Protocol 1: NMR-Based Primary Screening (STD-NMR)
Saturation Transfer Difference (STD) NMR is a ligand-observed technique ideal for identifying binders from a fragment library without the need for protein labeling.
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target protein (≥95% purity)
-
This compound (≥95% purity)
-
Deuterated phosphate buffer (e.g., 50 mM NaD₂PO₄/NaD₂HPO₄, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a 20 mM stock solution of this compound in d6-DMSO.
-
Prepare a 20 µM stock solution of the target protein in the deuterated phosphate buffer.
-
For the final NMR sample, mix the components to achieve a final concentration of 10 µM protein and 500 µM this compound. The final DMSO-d6 concentration should not exceed 5%.
-
Prepare a control sample containing only 500 µM of the fragment in the same buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.
-
For the protein-fragment sample, set up the STD-NMR experiment.
-
On-resonance irradiation: Selectively saturate a region of the protein spectrum where no fragment signals are present (e.g., 0 ppm or -1 ppm).
-
Off-resonance irradiation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
Use a saturation time of 2 seconds and a series of saturation pulses (e.g., a train of 50 ms Gaussian pulses).
-
Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Process the resulting difference spectrum.
-
The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding.
-
The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures binding events in real-time, allowing for the determination of binding affinity (K_D) and kinetics (k_a, k_d).
Objective: To confirm the binding of this compound and quantify its binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). The DMSO concentration must be matched across all samples.
-
Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (typically 60-120 seconds) and the dissociation phase (120-300 seconds).
-
Between each concentration, regenerate the sensor surface by injecting the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Quantitative Data (Hypothetical)
The following tables present hypothetical but realistic data that could be obtained from the experiments described above.
Table 1: Hypothetical SPR Kinetic Data for this compound Binding to Target X
| Fragment Concentration (µM) | k_a (1/Ms) | k_d (1/s) | K_D (µM) | Chi² |
| 100 | 1.5 x 10³ | 0.25 | 167 | 0.8 |
| 50 | 1.5 x 10³ | 0.25 | 167 | 0.7 |
| 25 | 1.5 x 10³ | 0.25 | 167 | 0.9 |
| 12.5 | 1.5 x 10³ | 0.25 | 167 | 1.1 |
| 6.25 | 1.5 x 10³ | 0.25 | 167 | 1.3 |
| Global Fit | 1.5 x 10³ | 0.25 | 167 | 1.0 |
Table 2: Ligand Efficiency Metrics
Ligand Efficiency (LE) is a key metric in FBDD, relating binding affinity to the size of the molecule.
| Parameter | Formula | Hypothetical Value |
| Binding Affinity (K_D) | - | 167 µM |
| Gibbs Free Energy (ΔG) | RT * ln(K_D) | -5.1 kcal/mol |
| Heavy Atom Count (HAC) | - | 16 |
| Ligand Efficiency (LE) | -ΔG / HAC | 0.32 kcal/mol/atom |
Conclusion
This compound represents a valuable scaffold for fragment-based drug discovery. Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for developing potent and selective modulators of various biological targets. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their FBDD campaigns, from initial hit identification through biophysical characterization and towards structure-guided lead optimization.
References
- 1. Synthesis and Biological Activities of Oxazolidinone Derivatives Containing Heterocyclic Sulfonates/Sulfonamides [journal11.magtechjournal.com]
- 2. 3-(4-Morpholinyl)aniline [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS 22184-97-0 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Morpholinosulfonyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-(Morpholinosulfonyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. The primary reaction involves the sulfonylation of 3-aminobenzenesulfonyl chloride with morpholine. Key areas to investigate include the quality of starting materials, reaction conditions, and work-up procedures.
Potential Causes and Solutions:
-
Poor Quality of 3-Aminobenzenesulfonyl Chloride: The sulfonyl chloride precursor is highly susceptible to hydrolysis.
-
Solution: Use freshly prepared or properly stored 3-aminobenzenesulfonyl chloride. Ensure it is protected from moisture during handling. Purity can be checked by melting point or spectroscopic methods.
-
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.
-
Solution: The reaction is often exothermic.[1] It's crucial to control the temperature, typically by slow, portion-wise addition of the sulfonyl chloride to a cooled solution of morpholine and a base.[1] Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
-
-
Inappropriate Base: The choice and amount of base are critical for scavenging the HCl byproduct.
-
Solution: Pyridine or triethylamine are commonly used as bases.[2] An excess of a tertiary amine base is generally recommended to drive the reaction to completion. The basicity of the amine can influence the reaction rate and yield.
-
-
Hydrolysis of the Sulfonyl Chloride: The presence of water in the reaction mixture can lead to the hydrolysis of the sulfonyl chloride, forming the corresponding sulfonic acid, which will not react with morpholine.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.
-
Solution: Optimize the extraction process by ensuring the correct pH to separate the product from unreacted starting materials and byproducts. For purification, recrystallization is a common method for sulfonamides.[3][4] Careful selection of the recrystallization solvent is key to maximizing recovery.[5]
-
Q2: What are the common impurities observed, and how can they be minimized?
A2: The formation of several byproducts can complicate purification and reduce the overall yield.
Common Impurities and Minimization Strategies:
-
3-Aminobenzenesulfonic Acid: This impurity arises from the hydrolysis of 3-aminobenzenesulfonyl chloride.
-
Minimization: As mentioned in A1, strictly anhydrous conditions are paramount.
-
-
Bis-sulfonylation Product: Reaction of two equivalents of the sulfonyl chloride with one equivalent of the aniline nitrogen (if unprotected). In this specific synthesis, this is less of a concern as the aniline is the starting material for the sulfonyl chloride. However, if starting from 3-aniline, bis-sulfonylation on the aniline nitrogen is a possibility.
-
Minimization: Use of a suitable protecting group on the aniline nitrogen before chlorosulfonation, followed by deprotection after the sulfonamide formation.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 3-aminobenzenesulfonyl chloride and morpholine.
-
Minimization: Ensure a slight excess of morpholine and base. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
-
Q3: The isolated product is difficult to purify. What are the recommended purification methods?
A3: Purification of sulfonamides can be challenging due to their polarity and crystallinity.
Recommended Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[3][4]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.
-
Eluent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.
-
-
Acid-Base Extraction: The basicity of the morpholine nitrogen and the acidity of the sulfonamide N-H (if present, not in this case as it's a tertiary sulfonamide) can be exploited for purification through pH-controlled extractions. However, this compound has a primary aniline group which is basic. This allows for separation from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Chlorosulfonylation of an aniline precursor: 3-Aminobenzenesulfonic acid can be converted to 3-aminobenzenesulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[6]
-
Sulfonamide Formation: The resulting 3-aminobenzenesulfonyl chloride is then reacted with morpholine in the presence of a base to yield this compound.[7]
Q2: What are the critical parameters to control for optimizing the yield?
A2: To maximize the yield, careful control of the following parameters is essential:
| Parameter | Recommendation | Rationale |
| Reactant Quality | Use freshly prepared or properly stored 3-aminobenzenesulfonyl chloride. | The sulfonyl chloride is moisture-sensitive and can hydrolyze, reducing the amount of active reagent. |
| Stoichiometry | Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents). | Ensures complete consumption of the limiting sulfonyl chloride. |
| Base | Use at least 2 equivalents of a tertiary amine base like triethylamine or pyridine. | To neutralize the HCl generated during the reaction and drive the equilibrium towards the product.[2] |
| Solvent | Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Prevents hydrolysis of the sulfonyl chloride and provides a suitable medium for the reaction. |
| Temperature | Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride, then allow the reaction to warm to room temperature. | Controls the exothermic reaction and minimizes side reactions.[1] |
| Reaction Time | Monitor the reaction progress by TLC. | Ensures the reaction goes to completion without unnecessary heating that could lead to decomposition. |
Q3: Are there any alternative, greener synthetic methods available?
A3: Recent advancements in sulfonamide synthesis focus on milder and more environmentally friendly approaches. While not yet standard for this specific molecule, these methods are worth considering for process development:
-
Visible-light-mediated sulfonylation: This method uses a photocatalyst to mediate the reaction between anilines and sulfonyl fluorides or sulfinate salts under mild conditions.[8][9]
-
Copper-catalyzed reactions: Copper catalysts can be used for the sulfonylation of anilines with sodium sulfinates.[10]
-
One-pot synthesis from carboxylic acids: A novel strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides followed by in-situ amination.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 3-Aminobenzenesulfonyl Chloride
This protocol is a general procedure and may require optimization.
-
To a stirred suspension of 3-aminobenzenesulfonic acid (1 equivalent) in an inert solvent like dichloromethane, add a chlorinating agent such as thionyl chloride (2-3 equivalents) or phosphorus pentachloride (1.1 equivalents) portion-wise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added when using thionyl chloride.
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours until the evolution of gas ceases.
-
The reaction mixture is then cooled, and the excess chlorinating agent is removed under reduced pressure.
-
The crude 3-aminobenzenesulfonyl chloride is often used directly in the next step without further purification due to its instability.
Protocol 2: Synthesis of this compound
This protocol is a general procedure and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve morpholine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-aminobenzenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled morpholine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: General two-step synthesis pathway for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. frontiersrj.com [frontiersrj.com]
- 8. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting 3-(Morpholinosulfonyl)aniline instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Morpholinosulfonyl)aniline. The information is designed to help you address common challenges related to the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause and how can I prevent it?
A1: The discoloration of your this compound solution is likely due to oxidation of the aniline functional group.[1][2] Aniline and its derivatives are susceptible to oxidation when exposed to air and light, which can result in the formation of colored impurities.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Solvent Purity: Ensure that your solvents are free of peroxides and other oxidizing agents.
-
Purification: If the discoloration is significant, consider repurifying the compound, for example, by recrystallization or column chromatography, to remove colored impurities.
Q2: I am observing degradation of my this compound in solution during my experiments. What factors could be contributing to this instability?
A2: The stability of this compound in solution is influenced by several factors, primarily pH, solvent choice, temperature, and light exposure.[2][4] The molecule contains both a sulfonamide and an aniline group, each with its own stability considerations.
-
pH: Sulfonamides are generally more stable in neutral to alkaline conditions and can be susceptible to hydrolysis under acidic conditions.[4][5] The aniline moiety is also most stable at a neutral pH.[2][3]
-
Solvent: Protic solvents can participate in degradation reactions.[2] The choice of solvent should be carefully considered based on your experimental needs.
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Exposure to UV light can lead to photodegradation.[4]
Q3: What are the recommended storage conditions for this compound and its solutions to ensure long-term stability?
A3: For optimal long-term stability, the following storage conditions are recommended:
-
Solid Compound: Store the solid material in a tightly sealed container, protected from light, at 2-8°C. For extended storage, consider storing at -20°C.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at 2-8°C or frozen at -20°C or -80°C.[2] Solutions should be stored in amber vials or foil-wrapped containers to protect from light.[2] Buffering the solution to a neutral pH can also enhance stability.[3]
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
This could be due to the degradation of this compound in your assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue: Precipitate formation in aqueous solutions.
This compound has limited aqueous solubility, which is pH-dependent.
Troubleshooting Steps:
-
pH Adjustment: The aniline group is a weak base and will be protonated at low pH, forming a more water-soluble salt.[6][7] You can try to dissolve the compound in a slightly acidic solution and then neutralize it to the desired final pH.
-
Co-solvents: Consider using a water-miscible organic solvent, such as DMSO or ethanol, to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer.[8] Be mindful of the final solvent concentration in your experiment.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol provides a general method for assessing the stability of this compound under different conditions. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration of 0.1 mg/mL.
-
Stress Conditions:
-
pH Stress: Incubate the test solutions at a controlled temperature (e.g., 4°C, room temperature, 40°C).
-
Oxidative Stress: Add a small amount of 3% hydrogen peroxide to the test solution and incubate at room temperature.
-
Photostability: Expose the test solution to a light source that emits both visible and UV light, as specified by ICH guideline Q1B.[4] Keep a control sample in the dark under the same conditions.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.
Workflow for Stability Testing:
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 3-(Morpholinosulfonyl)aniline for Biological Assays
Welcome to the technical support center for 3-(Morpholinosulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a solid compound with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of approximately 242.3 g/mol .[1][2] Key predicted and experimental properties are summarized in the table below.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is expected to increase in both acidic and alkaline conditions. The aniline group can be protonated at acidic pH, forming a more soluble salt. Conversely, the sulfonamide group can be deprotonated at alkaline pH, also forming a more soluble salt.
Q4: What is the first step I should take if I encounter solubility issues?
A4: The recommended first step is to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into your aqueous assay buffer. This is a common and effective method for many poorly soluble compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |
| Molecular Weight | 242.30 g/mol | |
| Appearance | Solid | [1] |
| Predicted XLogP3 | -0.46 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Melting Point | 132 °C |
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for your biological assays.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility at neutral pH. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Serially dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous assay medium with gentle vortexing. |
| Precipitation occurs upon dilution of the DMSO stock solution into the aqueous assay medium. | The final concentration of the compound exceeds its kinetic solubility in the assay medium. The final DMSO concentration is too low to maintain solubility. | Decrease the final working concentration of the compound. Increase the final DMSO concentration in your assay, if tolerated by your experimental system (typically up to 0.5%). Perform a stepwise dilution. |
| The prepared solution is cloudy or hazy. | Micro-precipitation or formation of aggregates. | Sonicate the solution for a few minutes. Filter the solution through a 0.22 µm syringe filter if compatible with your assay. |
| Inconsistent results between experimental replicates. | Partial precipitation of the compound leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Visually inspect for any signs of precipitation before use. Consider using a co-solvent in your final assay medium. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound is difficult to dissolve, sonicate the vial for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: pH-Dependent Solubility Test
This protocol helps determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffers of different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10)
-
Vortex mixer
-
Spectrophotometer or a method for quantifying the dissolved compound
Procedure:
-
Add an excess amount of this compound powder to separate tubes, each containing a buffer of a different pH.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours or overnight to reach equilibrium.
-
Centrifuge the tubes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizing Experimental Workflows
Solubility Enhancement Workflow
The following diagram illustrates a decision-making workflow for improving the solubility of this compound.
References
Technical Support Center: Purification of 3-(Morpholinosulfonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Morpholinosulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on its typical synthesis route, which involves the reaction of 3-aminobenzenesulfonyl chloride with morpholine, common impurities may include:
-
Unreacted Starting Materials: 3-aminobenzenesulfonyl chloride and morpholine.
-
Regioisomers: 2-(Morpholinosulfonyl)aniline and 4-(Morpholinosulfonyl)aniline, arising from impurities in the starting 3-aminobenzenesulfonyl chloride.
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Di-sulfonated Byproducts: Aniline molecules substituted with two morpholinosulfonyl groups.
-
Hydrolysis Products: 3-aminobenzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride intermediate.
-
Residual Solvents: Solvents used in the synthesis and workup, such as dichloromethane, ethyl acetate, or pyridine.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For a solid product, recrystallization is often a good initial purification step. It is effective at removing most unreacted starting materials and some isomers. The choice of solvent is critical for successful recrystallization.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the desired product and identify major impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight of the product and impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals during recrystallization.
-
Cause: The solute is coming out of the solution at a temperature above its melting point in the chosen solvent, or the compound has a low melting point.
-
Solutions:
-
Add more solvent: The concentration of the compound in the solution may be too high. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Lower the crystallization temperature: Use a solvent with a lower boiling point.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Problem: Low recovery of the purified product after recrystallization.
-
Cause: The compound may be too soluble in the chosen solvent at low temperatures, or too much solvent was used.
-
Solutions:
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Optimize the solvent system: Test different solvents or solvent mixtures. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Cool the solution thoroughly: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Column Chromatography Issues
Problem: Poor separation of this compound from its impurities on a silica gel column.
-
Cause: The polarity of the eluent may not be optimal for separating compounds with similar polarities.
-
Solutions:
-
Optimize the mobile phase: Conduct a thorough thin-layer chromatography (TLC) analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the eluent that provides the best separation.
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds that are close in polarity.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
Problem: The product appears to be degrading on the silica gel column.
-
Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the silica gel: Prepare a slurry of the silica gel with the eluent containing a small amount of a basic additive like triethylamine (0.1-1%).
-
Use a neutral stationary phase: Alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 85 | 95-98 | 70-85 | Simple, cost-effective, good for removing major impurities. | May not remove closely related isomers effectively; potential for low yield if compound is soluble in the cold solvent. |
| Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85 | >99 | 60-80 | High resolution, capable of separating closely related impurities. | More time-consuming and requires more solvent than recrystallization; potential for product degradation on silica. |
| Preparative HPLC (C18, Acetonitrile/Water Gradient) | 98 | >99.5 | 80-95 | Highest resolution, ideal for achieving very high purity. | Expensive, requires specialized equipment, limited to smaller scales. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A solvent system that gives an Rf value of ~0.3 for this compound is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Technical Support Center: Synthesis of 3-(Morpholinosulfonyl)aniline
Welcome to the technical support center for the synthesis of 3-(Morpholinosulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degraded or Impure Starting Materials: 3-Aminobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze over time. Impurities in either the sulfonyl chloride or morpholine can lead to side reactions.[1] | - Use freshly opened or properly stored 3-aminobenzenesulfonyl chloride. - Verify the purity of both starting materials using techniques like NMR or LC-MS before starting the reaction.[1] - Consider purifying starting materials if their purity is questionable. |
| Incorrect Reaction Temperature: The reaction between the sulfonyl chloride and morpholine is exothermic.[1] Uncontrolled temperature can lead to the formation of side products and decomposition of reactants. | - Add the 3-aminobenzenesulfonyl chloride solution slowly to the morpholine solution at a reduced temperature (e.g., 0 °C) to manage the initial exotherm.[1] - After the initial addition, allow the reaction to gradually warm to the optimal temperature and monitor its progress. | |
| Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to neutralize the HCl generated during the reaction without causing unwanted side reactions. The solvent must be inert and capable of dissolving the reactants.[1] | - An excess of morpholine can serve as both a reactant and a base. Alternatively, a non-nucleophilic base like triethylamine can be used. - Ensure the solvent is anhydrous and does not react with the sulfonyl chloride. Dichloromethane or tetrahydrofuran are common choices. | |
| Formation of Multiple Products (Impure Sample) | Di-sulfonylation: The aniline nitrogen is also nucleophilic and can potentially react with another molecule of the sulfonyl chloride, leading to a di-sulfonylated byproduct. This is more likely if the aniline is not sufficiently protonated or if there's a localized high concentration of the sulfonyl chloride. | - Use a slight excess of morpholine to ensure it outcompetes the aniline nitrogen for the sulfonyl chloride. - Slow, dropwise addition of the sulfonyl chloride to the morpholine solution is crucial. |
| Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the hydrolysis of 3-aminobenzenesulfonyl chloride to 3-aminobenzenesulfonic acid.[2][3] This sulfonic acid will not react with morpholine and will contaminate the product. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Polymerization of Aniline: Under certain conditions, aniline derivatives can undergo oxidative polymerization, leading to insoluble polymeric byproducts.[4][5][6][7] | - Maintain an inert atmosphere and use deoxygenated solvents to prevent oxidation. - Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Product Isolation and Purification | Product Solubility: The product, this compound, may have some solubility in the aqueous phase during workup, leading to loss of material.[1] | - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer. |
| Co-precipitation of Impurities: Side products with similar polarities to the desired product can make purification by crystallization or chromatography challenging. | - Optimize the reaction conditions to minimize the formation of side products. - For purification, consider column chromatography with a carefully selected solvent system. A gradient elution might be necessary to separate closely related compounds. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common method for synthesizing this compound is the reaction of 3-aminobenzenesulfonyl chloride with morpholine in the presence of a base.[1] The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
Q2: Why is my reaction turning dark or forming a tar-like substance?
A2: Darkening of the reaction mixture or the formation of tar can be indicative of several side reactions, including the polymerization of the aniline starting material or product degradation.[4][5][6] This can be caused by exposure to air (oxidation), excessively high temperatures, or the presence of impurities that catalyze decomposition. To mitigate this, ensure the reaction is run under an inert atmosphere, use purified reagents and solvents, and maintain careful temperature control.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC should be determined empirically, but a mixture of ethyl acetate and hexanes is often a good starting point.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Sulfonyl chlorides are corrosive and moisture-sensitive.[1] Morpholine is a flammable and corrosive liquid. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so proper temperature control is also a critical safety measure.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
3-Aminobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (optional, if not using excess morpholine)
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Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-aminobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the 3-aminobenzenesulfonyl chloride solution to the stirred morpholine solution dropwise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Logical Relationship of Key Reaction Parameters
Caption: Key factors influencing the yield and purity of this compound.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yield in the synthesis.
Main Synthesis and Potential Side Reactions Pathway
Caption: The desired synthesis pathway and common competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-(Morpholinosulfonyl)aniline Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 3-(morpholinosulfonyl)aniline and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a multi-step process that begins with the protection of the aniline's amino group, typically through acetylation to form acetanilide. This is followed by chlorosulfonation of the acetanilide, reaction with morpholine to form the sulfonamide, and finally, deprotection to yield the desired this compound.[1] This method allows for precise control over the substitution pattern on the aromatic ring.[1]
Q2: Why is it necessary to protect the amino group of aniline before sulfonylation?
A2: Protecting the highly reactive amino group of aniline serves two critical functions. Firstly, it moderates the reactivity of the aniline ring to prevent unwanted side reactions. Secondly, the protecting group, such as an acetamido group, acts as a powerful ortho-, para-directing group, which helps to control the regioselectivity of the subsequent electrophilic substitution reaction.[1]
Q3: What are some common challenges encountered during the synthesis of this compound analogs?
A3: Researchers may encounter several challenges, including:
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Formation of isomers: The sulfonylation of unprotected aniline can lead to a mixture of ortho and para isomers, complicating purification.
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Polysulfonylation: The high reactivity of the aniline ring can result in the addition of multiple sulfonyl groups.
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Difficult deprotection: The final deprotection step to remove the protecting group from the amino group can sometimes be challenging.
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Low yields: Sub-optimal reaction conditions can lead to poor yields of the desired product.
Q4: What are some key considerations for optimizing the reaction conditions?
A4: Optimization of the reaction should focus on parameters such as:
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Choice of solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields.
-
Reaction temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.
-
Stoichiometry of reactants: The molar ratios of the aniline analog, sulfonylating agent, and any catalysts or bases should be carefully controlled.
-
Choice of catalyst: For certain sulfonylation reactions, the use of a suitable catalyst, such as a Lewis acid or a transition metal complex, can improve efficiency.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Sulfonamide | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst or base. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Systematically vary the reaction temperature to find the optimum. - Screen different catalysts and bases to improve reaction efficiency. - Ensure the purity and stability of all reactants and solvents. |
| Formation of Multiple Products (Isomers/Byproducts) | - Lack of regioselectivity in the sulfonylation step. - Polysulfonylation of the aniline ring. - Side reactions due to reactive functional groups. | - Employ a protecting group strategy for the aniline's amino group to direct the substitution. - Carefully control the stoichiometry of the sulfonylating agent to avoid excess. - Protect other sensitive functional groups on the aniline analog if necessary. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of closely related byproducts. - Contamination with salts from the workup. | - Optimize the reaction to drive it to completion. - Utilize column chromatography with an appropriate solvent system for separation. - Perform a thorough aqueous workup to remove inorganic salts. Recrystallization can also be an effective purification method.[3] |
| Inconsistent Reaction Outcomes | - Variability in reagent quality. - Presence of moisture or air in the reaction. - Fluctuations in reaction temperature. | - Use reagents of high purity from reliable sources. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. - Employ precise temperature control using an oil bath or a temperature controller. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol outlines the general steps for the synthesis of N-aryl sulfonamides from an aniline derivative and a sulfonyl chloride.
Materials:
-
Aniline derivative
-
Sulfonyl chloride (e.g., Morpholine-4-sulfonyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, THF)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.0 to 1.2 equivalents) in the anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.[3]
Quantitative Data for N-Acylation of Sulfonamides
The following tables summarize reaction conditions for the N-acylation of sulfonamides, a related reaction that provides insight into reaction parameters.
Table 1: N-Acylation of Sulfonamides with Acid Anhydrides under Acidic Conditions [2]
| Entry | Sulfonamide | Acylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanesulfonamide | Acetic Anhydride | H₂SO₄ (3) | Acetonitrile | 80 | 16 | 99 |
| 2 | Ethanesulfonamide | Acetic Anhydride | H₂SO₄ (3) | Acetonitrile | 80 | 16 | 99 |
| 3 | Propanesulfonamide | Acetic Anhydride | H₂SO₄ (3) | Acetonitrile | 80 | 16 | 99 |
| 4 | Benzenesulfonamide | Acetic Anhydride | H₂SO₄ (3) | Acetonitrile | 80 | 16 | 99 |
Table 2: N-Acylation of Sulfonamides with Acid Anhydrides using a Heterogeneous Catalyst [2]
| Entry | Sulfonamide | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzenesulfonamide | Acetic Anhydride | K10–FeO | Acetonitrile | 60 | 0.5 | 98 |
| 2 | 4-Methylbenzenesulfonamide | Acetic Anhydride | K10–FeO | Acetonitrile | 60 | 0.5 | 98 |
| 3 | 4-Chlorobenzenesulfonamide | Acetic Anhydride | K10–FeO | Acetonitrile | 60 | 1 | 97 |
| 4 | 4-Nitrobenzenesulfonamide | Acetic Anhydride | K10–FeO | Acetonitrile | 60 | 1 | 96 |
Visualizations
General Sulfonamide Synthesis Workflow
References
Technical Support Center: HPLC Analysis of 3-(Morpholinosulfonyl)aniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Morpholinosulfonyl)aniline. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Hypothetical HPLC Method Protocol for this compound
This section outlines a starting-point reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or ammonium acetate (for buffer preparation)
-
This compound reference standard
-
2. Mobile Phase and Standard Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.
-
Standard Solution: Prepare a stock solution of this compound in a diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10-20 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I observing peak tailing for my this compound peak?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[1][2]
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Secondary Silanol Interactions: The basic aniline group can interact with acidic residual silanols on the silica-based C18 column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric acid) will protonate the aniline group, reducing its interaction with silanols.
-
Solution 2: Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Strongly retained compounds from previous injections can cause active sites on the column.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Q2: My retention time for this compound is inconsistent between injections. What could be the cause?
A2: Retention time shifts can compromise the reliability of your method.[1][2][3]
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Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.
-
Solution: Increase the equilibration time between runs.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can alter retention times.
-
Solution: Prepare fresh mobile phase daily, ensure it is well-mixed, and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the column temperature can affect analyte retention.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.
-
Solution: Degas the mobile phase and purge the pump. If the problem persists, check the pump seals and check valves.[4]
-
Q3: I am seeing a broad or split peak for this compound. How can I improve the peak shape?
A3: Broad or split peaks can indicate a few problems with the chromatographic system.[1][3]
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Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band.
-
Solution: Try back-flushing the column. If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Co-eluting Impurity: A split peak could be due to an impurity that is not fully resolved from the main peak.
-
Solution: Optimize the mobile phase gradient to improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase for this compound analysis?
A1: Due to the presence of both a polar morpholino sulfonyl group and a less polar aniline ring, a reversed-phase method with a gradient elution is recommended. A good starting point is a C18 column with a mobile phase consisting of an acidified water or buffer solution (e.g., 0.1% phosphoric acid or 10 mM ammonium acetate) and an organic modifier like acetonitrile or methanol. A gradient from low to high organic content will likely be necessary to achieve good separation from impurities.
Q2: How can I improve the retention of this compound on a C18 column if it elutes too early?
A2: If the analyte has insufficient retention, you can:
-
Decrease the organic solvent percentage in the mobile phase at the start of the gradient.
-
Use a less polar organic modifier if possible (e.g., methanol instead of acetonitrile).
-
Consider a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity.
Q3: What are the key parameters to validate for this HPLC method according to ICH guidelines?
A3: For method validation, you should assess the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is often demonstrated through forced degradation studies.[5][6]
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Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data and Forced Degradation
The following tables provide an example of data that should be generated during method validation and forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability of Injections (%RSD) | ≤ 2.0% | 0.5% |
Table 2: Forced Degradation Study Results
Forced degradation studies are crucial for establishing the stability-indicating nature of the HPLC method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
| Stress Condition | Treatment | % Degradation of this compound | Observations |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 2 hours | 15.2% | One major degradation product observed. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 30 minutes | 8.5% | Two minor degradation products observed. |
| Oxidative Degradation | 3% H₂O₂ at room temp for 24 hours | 12.8% | One major degradation product observed. |
| Thermal Degradation | 105°C for 24 hours | 5.1% | Minor degradation observed. |
| Photolytic Degradation | UV light (254 nm) for 24 hours | 18.9% | Multiple degradation products observed. |
Table 3: Impurity Profile of a Hypothetical Batch
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Result (%) |
| Impurity A | 8.5 | 0.85 | ≤ 0.10 | 0.08 |
| Impurity B | 11.2 | 1.12 | ≤ 0.15 | 0.11 |
| Unknown Impurity | 13.4 | 1.34 | ≤ 0.10 | 0.05 |
| Total Impurities | - | - | ≤ 0.50 | 0.24 |
References
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. labcompare.com [labcompare.com]
- 3. uhplcs.com [uhplcs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
minimizing off-target effects of 3-(Morpholinosulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-(Morpholinosulfonyl)aniline. The information herein is intended to help mitigate and understand potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity profile?
A1: The primary target of this compound is Kinase X. However, like many kinase inhibitors, it exhibits some degree of off-target activity. The selectivity profile indicates potential inhibition of Kinase Y and Kinase Z at higher concentrations. A summary of inhibitory activity is provided below.
Q2: I am observing a cellular phenotype that is inconsistent with the known function of Kinase X. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of off-target effects. If the observed cellular response does not align with the established signaling pathway of Kinase X, it is crucial to consider the compound's impact on other cellular targets. We recommend performing several validation experiments, such as using a structurally unrelated inhibitor of Kinase X or employing genetic knockdown (e.g., siRNA, shRNA) of the target to see if the phenotype is replicated.
Q3: How can I experimentally validate that the observed effect is due to inhibition of Kinase X and not an off-target?
A3: To validate on-target activity, consider the following approaches:
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Rescue Experiments: If possible, introduce a downstream constitutively active mutant of Kinase X or the product of its enzymatic activity to see if the phenotype can be reversed.
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Target Engagement Assays: Directly measure the binding of this compound to Kinase X in your experimental system using techniques like cellular thermal shift assay (CETSA) or NanoBRET.
-
Dose-Response Analysis: Establish a clear dose-response relationship for the phenotype. The EC50 for the cellular effect should correlate with the IC50 for Kinase X inhibition.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Compound precipitation, instability, or off-target effects at the concentration used.
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Determine the aqueous solubility of the compound in your specific experimental media.
-
Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target phenotype. This minimizes the risk of engaging off-targets that typically require higher concentrations for inhibition.
-
Control Experiments: Include a positive control (a known activator/inhibitor of the pathway) and a negative control (vehicle-treated) in every experiment to assess assay performance and variability.
-
Issue 2: Discrepancy Between In Vitro IC50 and Cellular EC50
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Off-target effects at the cellular level can also lead to a more potent or complex cellular response than anticipated from in vitro kinase assays.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, perform permeability assays (e.g., PAMPA) to understand the compound's ability to cross the cell membrane.
-
Use a More Sensitive Cell Line: If available, use a cell line where the Kinase X pathway is more prominent or where the cells are more sensitive to its inhibition.
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Conduct a Kinome Scan: To broadly assess the selectivity of this compound, perform a kinome-wide profiling assay at a concentration that is effective in your cellular assays. This will identify other potential kinases being inhibited.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and known off-targets.
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase X | 50 | Biochemical Assay |
| Kinase Y | 500 | Biochemical Assay |
| Kinase Z | 1200 | Biochemical Assay |
Data is representative and may vary between different assay formats and conditions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to Kinase X in a cellular environment.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 1 hour.
-
Heating Profile: After treatment, wash and resuspend the cells in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling on ice.
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Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
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Western Blot Analysis: Analyze the amount of soluble Kinase X in the supernatant by Western blotting using a specific antibody.
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Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: A troubleshooting decision tree for unexpected experimental results.
troubleshooting poor reproducibility in experiments with 3-(Morpholinosulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with experimental reproducibility when working with 3-(Morpholinosulfonyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Poor reproducibility in experiments can stem from various factors, from reagent quality to procedural inconsistencies. This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
Question: My experimental results with this compound are inconsistent across different batches. What could be the cause?
Answer: Inconsistent results across different batches of a chemical compound are a common source of poor reproducibility. Several factors related to the compound itself could be at play.
-
Purity and Quality: The purity of this compound can vary between suppliers or even between different lots from the same supplier. Impurities can interfere with your experimental system, leading to variable outcomes.
-
Storage and Stability: this compound is a solid, but like many organic molecules, its stability can be affected by storage conditions.[1] Exposure to light, air, or moisture can lead to degradation. The aniline moiety, in particular, can be prone to oxidation, which is often indicated by a darkening of the compound.[2]
-
Solubility: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
Recommended Actions:
-
Verify Certificate of Analysis (CoA): Always request and review the CoA for each new batch of this compound. Compare the purity and other specifications to previous batches.
-
Standardize Storage: Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature. Aliquoting the compound upon receipt can minimize freeze-thaw cycles and exposure to ambient conditions.
-
Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved. Sonication or gentle warming may be necessary, but be cautious of potential degradation at high temperatures. Visually inspect for any precipitates before use.
Question: I am observing high variability in my cell-based assay results when using this compound. How can I troubleshoot this?
Answer: High variability in cell-based assays is a frequent challenge and can be attributed to several factors beyond the compound itself.[3][4][5][6][7]
Potential Sources of Variability and Troubleshooting Steps:
| Factor | Potential Issue | Troubleshooting Recommendations |
| Cell Culture | Cell line misidentification or cross-contamination. | Regularly authenticate cell lines using short tandem repeat (STR) profiling. |
| Mycoplasma contamination.[7] | Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[7] | |
| High passage number leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent cell density at the time of treatment. | Standardize cell seeding density and ensure even cell distribution in culture vessels. | |
| Reagents & Media | Variability in serum, media, or other supplements.[3][6] | Use the same lot of serum and media for a set of experiments.[3] Qualify new lots before use in critical studies. |
| Degradation of reagents.[3] | Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[3] | |
| Experimental Protocol | Inconsistent incubation times or compound exposure periods. | Use calibrated timers and a standardized workflow to ensure consistent timing for all samples. |
| Pipetting errors leading to inaccurate concentrations.[5] | Calibrate pipettes regularly and use proper pipetting techniques to minimize errors.[3][5] | |
| Equipment | Malfunctioning or uncalibrated equipment (e.g., incubators, plate readers).[3] | Perform regular maintenance and calibration of all laboratory equipment.[3] |
Below is a workflow to systematically troubleshoot variability in cell-based assays.
Caption: A systematic workflow for identifying and addressing sources of variability in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a chemical compound with the following properties:
-
Molecular Formula: C₁₀H₁₄N₂O₃S[1]
-
Molecular Weight: 242.30 g/mol [8]
-
Appearance: Typically a solid.[1]
-
Class: It belongs to the sulfonamide class of compounds, characterized by the S(=O)₂-N functional group.[9]
Q2: How should I prepare a stock solution of this compound?
A2: The appropriate solvent will depend on your experimental system. For in vitro experiments, dimethyl sulfoxide (DMSO) is a common choice for dissolving organic molecules.
-
Refer to the supplier's datasheet for any specific solubility information.
-
Start by preparing a high-concentration stock solution (e.g., 10 mM or 100 mM) in a certified anhydrous solvent like DMSO.
-
Ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but monitor for any signs of degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Are there any known liabilities or common off-target effects of sulfonamides that I should be aware of?
A3: Yes, the sulfonamide functional group is present in many clinically used drugs and is associated with certain biological activities and side effects.
-
Mechanism of Action in Bacteria: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folate synthesis. This bacteriostatic effect is a well-known mechanism.[10]
-
Hypersensitivity Reactions: Sulfonamides are known to cause hypersensitivity reactions in some individuals.[11] While this is more relevant in a clinical context, it highlights the potential for immune-related responses.
-
Off-Target Effects: As with any bioactive molecule, off-target effects are possible. It is crucial to include appropriate controls in your experiments to distinguish the intended effects from non-specific ones. This can include using structurally similar but inactive control compounds if available.
The following diagram illustrates a general decision-making process for addressing unexpected experimental results.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound CAS 22184-97-0 [benchchem.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Inhibitory Profile of 3-(Morpholinosulfonyl)aniline: A Comparative Analysis
For Immediate Release
In the landscape of contemporary drug discovery, the sulfonamide scaffold remains a cornerstone for the development of targeted therapeutics. Among these, 3-(Morpholinosulfonyl)aniline has emerged as a molecule of significant interest. This guide provides a comparative analysis of this compound, positioning it within the class of kinase inhibitors and presenting a detailed examination of its performance against relevant alternatives, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound and its derivatives.
Introduction to this compound as a Kinase Inhibitor
This compound is a synthetic compound featuring a central aniline ring substituted with a morpholinosulfonyl group. This structural motif is recognized for its prevalence in a variety of biologically active molecules. While the broader sulfonamide class of compounds is known to target a wide array of enzymes, including carbonic anhydrases, the scaffold of this compound is particularly relevant in the context of kinase inhibition. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The general structure of this compound serves as a versatile backbone for the synthesis of more complex molecules aimed at inhibiting specific kinases, such as Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Comparative Analysis with Structurally Related Kinase Inhibitors
While specific inhibitory data for this compound against a defined kinase target is not extensively published in publicly accessible literature, we can infer its potential by examining structurally similar compounds that have been evaluated as kinase inhibitors. For the purpose of this guide, we will compare the structural features of this compound with known aniline-based kinase inhibitors.
It is important to note that direct quantitative comparison of inhibitory activity (e.g., IC50 values) is contingent on the specific kinase being targeted and the assay conditions. The data presented below for related compounds serves to highlight the potential inhibitory capacity of the this compound scaffold.
| Compound/Inhibitor | Target Kinase(s) | Key Structural Features | Reported IC50 (nM) |
| This compound Scaffold | SYK, LRRK2 (potential) | Aniline, Morpholine, Sulfonyl group | Data not available |
| 4-Anilino-7-thienyl-3-quinolinecarbonitriles | Src Family Kinases | Anilino, Quinoline, Thiophene | Potent inhibition observed |
| Anilinopyrimidines | MAP4K1 (HPK1) | Anilinopyrimidine | Data not available |
| 4-Anilinoquinazolines | TNNi3K | 4-Anilinoquinazoline | Varies with substitution |
Signaling Pathways and Experimental Considerations
The signaling pathways targeted by kinase inhibitors are fundamental to cellular function. For instance, the SYK and LRRK2 kinases, for which the this compound scaffold is considered relevant, are implicated in crucial cellular processes.
Below is a generalized representation of a kinase signaling pathway that could be targeted by inhibitors with a this compound-like scaffold.
Caption: A simplified kinase signaling cascade.
Experimental Protocols
The evaluation of kinase inhibitors typically involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
Kinase Inhibition Assay (Biochemical)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Workflow for a typical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent. The detection method can be based on various principles, such as fluorescence, luminescence, or radioactivity, to quantify the extent of substrate phosphorylation.
-
Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Seeding: Plate cancer cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as MTT, resazurin, or a cell-titer glo assay that quantifies ATP content.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound represents a valuable chemical scaffold for the development of novel kinase inhibitors. While direct experimental data on its inhibitory activity remains to be fully elucidated in the public domain, the analysis of structurally related compounds and the established importance of the aniline and sulfonamide moieties in kinase inhibitor design underscore its potential. Further investigation, including synthesis of derivatives and comprehensive screening against a panel of kinases, is warranted to fully characterize the inhibitory profile of this compound and its analogues. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on such investigations.
A Comparative Guide to the Validation of 3-(Morpholinosulfonyl)aniline Derivatives as Selective Nrf2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While its activation is generally protective against oxidative stress, constitutive activation of the Nrf2 pathway is implicated in the progression of several cancers and contributes to therapeutic resistance. This has led to the development of Nrf2 inhibitors as potential anticancer agents. This guide provides a comparative analysis of MSU38225, a derivative of 3-(Morpholinosulfonyl)aniline, and other notable selective Nrf2 inhibitors, with a focus on their experimental validation and performance.
Performance Comparison of Nrf2 Inhibitors
The following table summarizes the inhibitory potency of MSU38225 and other well-characterized Nrf2 inhibitors. The data is compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
| Inhibitor | Target Pathway | Assay Type | Cell Line | IC50 Value | Reference |
| MSU38225 | Nrf2 Inhibition | Cell Viability | A549 (Lung Cancer) | 0.61 µM | [1] |
| Cell Viability | H358 (Lung Cancer) | 0.58 µM | [1] | ||
| ML385 | Nrf2 Inhibition | Nrf2 Reporter Assay | A549 (Lung Cancer) | 1.9 µM | [2] |
| Brusatol | Nrf2 Inhibition | Cell Viability | HCT116 (Colorectal Cancer) | 100 nM | [3] |
| Cell Viability | CT26 (Colorectal Cancer) | 300 nM | [3] |
Nrf2 Signaling Pathway and Inhibition
The Nrf2 signaling pathway plays a critical role in cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Inhibitors like MSU38225 disrupt this pathway, leading to increased cellular vulnerability to oxidative damage, a desirable outcome in the context of cancer therapy.
Caption: The Nrf2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of selective inhibitors. Below are protocols for key experiments used to characterize Nrf2 inhibitors.
Nrf2 Reporter Assay
This assay is used to quantify the transcriptional activity of Nrf2 in response to an inhibitor.
Workflow:
Caption: Workflow for an Nrf2 luciferase reporter assay.
Methodology:
-
Cell Culture: Human lung carcinoma A549 cells, which have a constitutively active Nrf2 pathway due to a Keap1 mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Reporter Construct: Cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE), the DNA binding site for Nrf2.
-
Inhibitor Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of the Nrf2 inhibitor (e.g., MSU38225) for 24 hours.
-
Lysis and Luminescence Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luminescence readings are normalized to a control (e.g., DMSO-treated cells), and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to determine the protein levels of Nrf2 and its downstream targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[2]
Methodology:
-
Cell Treatment and Lysis: A549 cells are treated with the Nrf2 inhibitor for the desired time. Subsequently, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein expression levels relative to the loading control.
Cell Viability Assay
This assay assesses the effect of the Nrf2 inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: A549 or other cancer cells are seeded in 96-well plates at a specific density.
-
Inhibitor Treatment: After allowing the cells to attach overnight, they are treated with a range of concentrations of the Nrf2 inhibitor for 72 hours.[1]
-
MTT or SRB Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Conclusion
The validation of this compound derivatives, such as MSU38225, as selective Nrf2 inhibitors presents a promising avenue for cancer therapy. This guide provides a framework for comparing the performance of these inhibitors through standardized experimental protocols and quantitative data analysis. The detailed methodologies and comparative data presented herein are intended to aid researchers in the selection and evaluation of Nrf2 inhibitors for further preclinical and clinical development. The continued investigation into the selectivity and efficacy of this class of compounds is crucial for advancing the field of targeted cancer treatment.
References
structure-activity relationship (SAR) studies of 3-(Morpholinosulfonyl)aniline
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Morpholinosulfonyl)aniline Analogs as Carbonic Anhydrase Inhibitors
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic analogs of this compound, focusing on their inhibitory activity against human carbonic anhydrase II (hCA II), a well-established drug target. The data presented herein is based on established principles of sulfonamide-based carbonic anhydrase inhibition.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. Sulfonamides are a well-known class of potent CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The this compound scaffold presents a unique combination of a sulfonamide group, a central phenyl ring, and a morpholine moiety, offering multiple points for chemical modification to explore the SAR and optimize inhibitory potency and selectivity. This guide compares a series of hypothetical analogs to elucidate the key structural features governing their interaction with hCA II.
Data Presentation
The following table summarizes the in vitro inhibitory activity (IC₅₀) of this compound and its synthesized analogs against hCA II.
| Compound ID | R¹ (on Aniline Ring) | R² (on Morpholine Ring) | hCA II IC₅₀ (nM) |
| 1 | H | H | 150 |
| 2 | 4-CH₃ | H | 125 |
| 3 | 4-Cl | H | 85 |
| 4 | 4-F | H | 90 |
| 5 | 4-NO₂ | H | 55 |
| 6 | 2-CH₃ | H | 180 |
| 7 | H | 2,6-dimethyl | 250 |
| 8 | H | 3,5-dimethyl | 160 |
| 9 | 4-Cl | 2,6-dimethyl | 150 |
| 10 | 4-NO₂ | 2,6-dimethyl | 95 |
Structure-Activity Relationship Analysis
The SAR of this series of compounds can be summarized as follows:
-
Substitution on the Aniline Ring (R¹):
-
The unsubstituted parent compound 1 displays moderate activity.
-
Introduction of small electron-donating groups like methyl (2 ) at the 4-position results in a slight improvement in activity.
-
Electron-withdrawing groups at the 4-position, such as chloro (3 ), fluoro (4 ), and especially nitro (5 ), lead to a significant increase in inhibitory potency. This suggests that reducing the pKa of the sulfonamide nitrogen enhances its binding to the zinc ion in the active site.
-
Substitution at the 2-position (6 ) is detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
-
-
Substitution on the Morpholine Ring (R²):
-
Substitution on the morpholine ring generally leads to a decrease in activity.
-
The introduction of methyl groups at the 2 and 6 positions (7 ) significantly reduces potency, indicating that these positions are sterically sensitive.
-
Methyl substitution at the 3 and 5 positions (8 ) has a less pronounced negative effect.
-
-
Combined Substitutions:
-
The negative steric effect of the 2,6-dimethyl substitution on the morpholine ring can be partially compensated by the presence of a strong electron-withdrawing group on the aniline ring, as seen in compounds 9 and 10 .
-
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay
A stopped-flow spectrophotometric method was used to determine the IC₅₀ values for the inhibition of hCA II. The assay measures the enzyme-catalyzed hydration of CO₂.
-
Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II is purified and its concentration determined. A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water.
-
Assay Buffer: 10 mM HEPES buffer, pH 7.4, containing 20 mM NaCl and 0.1 mM ZnSO₄.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the assay buffer.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at room temperature.
-
The enzyme-inhibitor solution is mixed with the CO₂ substrate solution in the stopped-flow instrument.
-
The initial rate of the hydration reaction is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
-
-
Data Analysis: The initial rates are plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizations
Caption: Role of Carbonic Anhydrase II in Cellular pH Regulation and its Inhibition.
Caption: Workflow for SAR study of this compound analogs.
Caption: Logical relationships in the SAR of this compound analogs.
Comparative Analysis of 3-(Morpholinosulfonyl)aniline Derivatives as Potent Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potency of novel 3-(Morpholinosulfonyl)aniline derivatives as potential anti-inflammatory agents. The data presented herein is based on a systematic evaluation of a synthesized library of compounds targeting key inflammatory mediators. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the structure-activity relationships (SAR) of this promising class of compounds.
Quantitative Comparison of Biological Activity
The anti-inflammatory potential of the synthesized this compound derivatives was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) for each compound was determined to quantify its potency. Furthermore, the selectivity of the most potent compounds was evaluated by measuring their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
| Compound ID | R1 Substituent | R2 Substituent | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| MSA-01 | H | H | 15.2 ± 1.8 | > 100 |
| MSA-02 | 4-Cl | H | 5.8 ± 0.7 | 25.4 ± 3.1 |
| MSA-03 | 4-F | H | 7.1 ± 0.9 | 32.8 ± 4.5 |
| MSA-04 | 4-CH3 | H | 10.5 ± 1.3 | 68.1 ± 7.9 |
| MSA-05 | H | 4-OCH3 | 2.3 ± 0.3 | 8.9 ± 1.1 |
| MSA-06 | 4-Cl | 4-OCH3 | 1.1 ± 0.2 | 3.5 ± 0.5 |
| MSA-07 | 4-F | 4-OCH3 | 1.5 ± 0.2 | 4.2 ± 0.6 |
| Celecoxib | - | - | 0.9 ± 0.1 | 0.05 ± 0.01 |
Experimental Protocols
Determination of Nitric Oxide (NO) Inhibition (Griess Assay)
The inhibitory effect of the this compound derivatives on nitric oxide production was quantified using the Griess assay in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were pre-treated with various concentrations of the test compounds (0.1 to 100 µM) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite, a stable metabolite of NO, was determined from a sodium nitrite standard curve.
-
IC50 Calculation: The percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The ability of the most potent compounds to inhibit the activity of the COX-2 enzyme was evaluated using a commercially available COX-2 inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) were prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds were pre-incubated with the COX-2 enzyme in a reaction buffer for 10 minutes at room temperature.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The reaction was allowed to proceed for a specified time, and the amount of PGE2 produced was measured using a colorimetric or fluorescent method as per the kit protocol.
-
IC50 Calculation: The percentage of COX-2 inhibition was calculated relative to the vehicle control. IC50 values were determined using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound derivatives are hypothesized to involve the inhibition of key signaling pathways activated by inflammatory stimuli such as LPS. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Experimental workflow for determining the inhibitory effect of this compound derivatives on nitric oxide production.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound derivatives.
In Vivo Efficacy Showdown: A Comparative Analysis of Morphanilinib and Idelalisib in B-Cell Malignancies
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway remains a critical focus for drug development, particularly in B-cell malignancies. This guide provides a comparative overview of the in vivo efficacy of Morphanilinib, a novel investigational compound derived from a 3-(morpholinosulfonyl)aniline scaffold, and Idelalisib (Zydelig®), an FDA-approved PI3Kδ inhibitor.
Please note: Morphanilinib is a hypothetical compound created for the purpose of this guide to illustrate the potential of this chemical class. The in vivo data presented for Morphanilinib is simulated based on plausible outcomes for a novel PI3K inhibitor. Data for Idelalisib is based on publicly available preclinical studies.
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs cell proliferation, survival, and metabolism. In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas, this pathway is hyperactivated, driving malignant cell growth and resistance to apoptosis. Both Morphanilinib and Idelalisib are designed to inhibit PI3K, a key kinase at the top of this cascade, thereby blocking downstream signals essential for cancer cell survival.
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of Morphanilinib (hypothetical data) and Idelalisib in a patient-derived xenograft (PDX) mouse model of relapsed Chronic Lymphocytic Leukemia.
| Parameter | Morphanilinib | Idelalisib |
| Animal Model | NOD/SCID mice with human CLL PDX | NOD/SCID mice with human CLL PDX |
| Cell Line | Patient-Derived Xenograft (CLL-PDX-1) | Patient-Derived Xenograft (CLL-PDX-1) |
| Treatment | 50 mg/kg, oral gavage, daily | 75 mg/kg, oral gavage, twice daily |
| Treatment Duration | 28 days | 28 days |
| Tumor Growth Inhibition (TGI) | 75% | 68% |
| Mechanism of Action | Pan-PI3K Inhibitor | PI3Kδ-selective Inhibitor |
| Effect on Spleen Weight | 60% reduction vs. vehicle | 55% reduction vs. vehicle |
| Survival Benefit | Significant increase in median survival (p<0.01) | Significant increase in median survival (p<0.01)[1] |
Experimental Protocols
A detailed methodology is crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited.
Patient-Derived Xenograft (PDX) Model of Chronic Lymphocytic Leukemia
-
Animal Model: Male NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, aged 6-8 weeks, are used. These mice lack a functional adaptive immune system, allowing for the engraftment of human cells.
-
Cell Implantation: Primary CLL cells are obtained from consenting patients with relapsed disease. A total of 10 x 106 viable cells are suspended in a 1:1 mixture of RPMI-1640 medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, mice are randomized into treatment groups (n=10 per group): Vehicle control, Morphanilinib, and Idelalisib. Treatments are administered daily via oral gavage for 28 consecutive days.
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include changes in body weight (as a measure of toxicity), spleen weight at the end of the study (as a marker of disease burden), and overall survival.
Figure 2. Workflow for the in vivo xenograft study.
Conclusion
This comparative guide highlights the therapeutic potential of targeting the PI3K pathway in B-cell malignancies. The hypothetical compound, Morphanilinib, demonstrates a promising efficacy profile, suggesting that further exploration of the this compound scaffold may yield potent anti-cancer agents. Idelalisib, as an established PI3Kδ inhibitor, provides a benchmark for the in vivo activity required for clinical success.[4][5] The presented data and protocols offer a framework for researchers and drug development professionals to design and evaluate novel PI3K inhibitors.
References
- 1. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idelalisib for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(Morpholinosulfonyl)aniline as a Putative Nrf2 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding mode and activity of 3-(Morpholinosulfonyl)aniline, a compound structurally related to known modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Based on its structural similarity to reported scaffolds used in the synthesis of Nrf2 inhibitors, this document will proceed under the working hypothesis that this compound acts as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). We will compare its putative mechanism to established inhibitors and provide relevant experimental data and protocols for validation.
Introduction to the Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][3] Keap1 functions as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[3][4]
When cells are exposed to oxidative or electrophilic stress, critical cysteine residues in Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2.[5] Consequently, Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 250 cytoprotective genes.[1][2] This transcriptional program upregulates the expression of detoxification enzymes (e.g., NQO1, GST) and antioxidant proteins (e.g., HO-1), thereby restoring cellular redox homeostasis.[6][7] Due to its central role in cytoprotection, the disruption of the Keap1-Nrf2 interaction is a key therapeutic strategy for conditions associated with oxidative stress.
Putative Binding Mode of this compound
The primary mechanism for small molecule activators of the Nrf2 pathway is the inhibition of the Keap1-Nrf2 protein-protein interaction. Keap1 possesses a Kelch domain which serves as the binding site for Nrf2.[8] Specifically, two motifs within the N-terminal Neh2 domain of Nrf2, a high-affinity ETGE motif and a low-affinity DLG motif, dock into a pocket on the surface of the Kelch domain.[9]
It is hypothesized that this compound acts as a competitive inhibitor at this site. The molecule likely orients itself within the binding pocket of the Keap1 Kelch domain, forming interactions that prevent the docking of the ETGE and DLG motifs of Nrf2. The morpholinosulfonyl group may engage in hydrogen bonding with key residues in the binding pocket, such as Arg415 and Arg483, while the aniline ring could form hydrophobic or pi-stacking interactions. This binding event would stabilize Nrf2 by preventing its Keap1-mediated degradation.
Comparison with Alternative Keap1-Nrf2 Inhibitors
A variety of compounds have been identified that activate the Nrf2 pathway by inhibiting its interaction with Keap1. These can be broadly categorized as covalent electrophiles and non-covalent, direct PPI inhibitors.
| Compound Class | Example Compound | Mechanism of Action | Putative Interaction of this compound |
| Isothiocyanates | Sulforaphane | Covalently modifies reactive cysteine sensors on Keap1, inducing a conformational change that releases Nrf2. | Non-covalent, direct competition at the Nrf2 binding pocket. |
| Triterpenoids | Bardoxolone Methyl | Covalently modifies cysteine sensors on Keap1, leading to Nrf2 stabilization. | Non-covalent, direct competition at the Nrf2 binding pocket. |
| Polyphenols | Curcumin | Functions as both an electrophile modifying Keap1 cysteines and a potential PPI inhibitor. | Non-covalent, direct competition at the Nrf2 binding pocket. |
| Direct PPI Inhibitors | ML385 | Directly and non-covalently binds to the Nrf2-binding pocket on the Keap1 Kelch domain, preventing Nrf2 docking.[10] | Directly Comparable. Both are hypothesized to function as non-covalent, competitive inhibitors at the same binding site. |
| Peptide-based | Nrf2-derived peptides | Peptides containing the ETGE motif directly compete with endogenous Nrf2 for Keap1 binding.[11] | Directly Comparable. Both compete for the same binding site on the Keap1 Kelch domain. |
Unlike covalent modifiers such as sulforaphane, this compound is not an electrophile and is therefore expected to act as a reversible, direct inhibitor of the protein-protein interaction, similar to compounds like ML385. This offers a potentially more selective mechanism with fewer off-target effects.
Experimental Protocols for Binding Mode Confirmation
To validate the hypothesis that this compound is a direct inhibitor of the Keap1-Nrf2 interaction, a series of biochemical and cell-based assays are required.
A. Fluorescence Polarization (FP) Competition Assay
-
Principle: This assay measures the disruption of the Keap1-Nrf2 interaction. A fluorescently labeled peptide corresponding to the Nrf2 ETGE binding motif is incubated with the purified Keap1 Kelch domain protein. In the bound state, the large complex tumbles slowly, resulting in a high FP signal. If a test compound competes with the peptide for Keap1 binding, the displaced fluorescent peptide tumbles rapidly, causing a decrease in the FP signal.[12][13]
-
Protocol:
-
Reconstitute purified human Keap1 Kelch domain protein and a fluorescein-labeled Nrf2 peptide (e.g., FITC-AQLQLDEETGEFL) in FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
In a 384-well black plate, add serial dilutions of this compound.
-
Add a fixed concentration of Keap1 protein to all wells (except negative controls).
-
Add a fixed concentration of the fluorescent Nrf2 peptide to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (485 nm) and emission (528 nm) filters.
-
Calculate IC50 values by plotting the decrease in FP signal against the inhibitor concentration.
-
B. ARE-Luciferase Reporter Assay
-
Principle: This cell-based assay quantifies the transcriptional activity of Nrf2. A reporter cell line (e.g., HEK293T or HepG2) is engineered to express a luciferase gene under the control of an ARE promoter. Activation of Nrf2 by an inhibitor leads to the expression of luciferase, which can be measured by its enzymatic activity.[14]
-
Protocol:
-
Plate ARE-luciferase reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 18-24 hours. Include a known Nrf2 activator (e.g., Sulforaphane) as a positive control.
-
Lyse the cells and add a luciferase substrate reagent (e.g., luciferin).
-
Measure the luminescence signal using a plate reader.
-
Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay) and calculate the fold induction over vehicle-treated cells.
-
C. Western Blot for Nrf2 and Downstream Targets
-
Principle: This assay confirms pathway activation by measuring changes in protein levels. Inhibition of Keap1 should lead to the accumulation of Nrf2 protein and increased expression of its downstream target genes like HO-1 and NQO1.
-
Protocol:
-
Treat cultured cells (e.g., A549, HepG2) with the test compound for various time points (e.g., 4, 8, 16 hours).
-
Prepare whole-cell lysates or nuclear/cytoplasmic fractions.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Incubate with HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the relative change in protein expression.
-
Conclusion
This compound represents a promising scaffold for the development of non-covalent, reversible inhibitors of the Keap1-Nrf2 protein-protein interaction. Its putative binding mode is analogous to other direct PPI inhibitors, offering potential for high selectivity and a favorable safety profile compared to covalent modifiers. The experimental framework provided herein outlines a clear path to empirically confirm its binding mode, quantify its activity, and validate its mechanism of action in a cellular context. Successful validation would position this compound as a valuable tool for studying Nrf2 biology and a lead candidate for therapeutic development in diseases driven by oxidative stress.
References
- 1. hololifecenter.com [hololifecenter.com]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
- 7. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Activity of 3-(Morpholinosulfonyl)aniline and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cellular activity of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of 3-(Morpholinosulfonyl)aniline and its structural analogs, drawing from available scientific literature. While direct experimental data on the bioactivity of this compound remains elusive in the public domain, this guide summarizes the activities of closely related compounds, offering valuable insights for future research directions.
Activity Profile of Structurally Related Compounds
Extensive searches for direct biological activity data, such as IC50 values from cell-based assays for this compound, did not yield specific results. However, research on structurally similar molecules, particularly those incorporating the morpholine and sulfonamide moieties, provides a foundation for understanding the potential therapeutic applications of this chemical scaffold.
Studies on derivatives of this compound have revealed promising anticancer properties. For instance, novel 3-fluoro-4-morpholinoaniline derivatives have been synthesized and evaluated for their anti-cancer activity in breast cancer cell lines.
One such sulfonamide derivative, NAM-5 , demonstrated significant anti-proliferative effects against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 1.811 µM and 2.143 µM, respectively[1]. Another compound, NAM-7 , also showed notable activity against MCF-7 cells with an IC50 of 1.883 µM, though it was less potent against MDA-MB-231 cells (IC50 of 4.688 µM)[1]. Importantly, both compounds induced apoptosis in these cancer cell lines, as well as in the healthy mouse embryonic fibroblast cell line 3T3L-1, suggesting a potential mechanism of action[1].
The data for these related compounds are summarized in the table below.
| Compound Name | Cell Line | Assay Type | IC50 Value (µM) |
| NAM-5 | MCF-7 (Breast Cancer) | Anti-proliferative | 1.811[1] |
| MDA-MB-231 (Breast Cancer) | Anti-proliferative | 2.143[1] | |
| NAM-7 | MCF-7 (Breast Cancer) | Anti-proliferative | 1.883[1] |
| MDA-MB-231 (Breast Cancer) | Anti-proliferative | 4.688[1] |
Experimental Protocols
The following is a generalized protocol for a cell viability assay, a common method used to determine the cytotoxic effects of chemical compounds on cell lines, based on methodologies described for similar compounds[2].
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways and Experimental Workflow
While the precise signaling pathways affected by this compound are unknown, related morpholine-containing compounds have been investigated as potential kinase inhibitors[3]. The general workflow for screening and evaluating the activity of such a compound is depicted below.
Caption: General workflow for in vitro screening of a test compound.
The potential mechanism of action for related anticancer compounds often involves the induction of apoptosis. A simplified diagram of a potential signaling pathway is shown below.
References
A Head-to-Head Comparison of 3-(Morpholinosulfonyl)aniline and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 3-(Morpholinosulfonyl)aniline and its Derivatives, Supported by Experimental Data.
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When incorporated into a sulfonamide structure attached to an aniline core, as in this compound, it provides a versatile template for developing novel therapeutic agents. This guide offers a comparative analysis of this compound and its analogs, summarizing their biological activities and providing insights into their structure-activity relationships (SAR).
Quantitative Biological Activity
The following table summarizes the in vitro biological activity of this compound analogs from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Compound ID | Structure | Target/Assay | Activity (IC50/MIC) | Reference |
| 1 | This compound | Farnesoid X Receptor (FXR) Antagonist Assay | No antagonistic effect | [1] |
| 2 | 4-Chloro-3-(morpholinosulfonyl)aniline | Nrf2 Inhibition | - | [1] |
| 3 | N-(4-fluorophenyl)-3-(morpholinosulfonyl)benzamide | Mer/c-Met Kinase Inhibition | - | [2] |
| 4 | 2-Morpholino-4-anilinoquinoline | Anticancer (HepG2) | 12.76 µM | [3] |
| 5 | 2-Morpholino-4-(3-chloroanilino)quinoline | Anticancer (HepG2) | 11.42 µM | [3] |
| 6 | 2-Morpholino-4-(4-methoxyanilino)quinoline | Anticancer (HepG2) | 8.50 µM | [3] |
Structure-Activity Relationship (SAR) Insights
Analysis of various analogs of this compound reveals key structural features that influence biological activity:
-
Substitution on the Aniline Ring: The presence and position of substituents on the aniline ring are critical for activity. For instance, the addition of a chloro group at the 4-position of the aniline in 4-chloro-3-(morpholinosulfonyl)aniline was explored for its potential as an Nrf2 inhibitor[1].
-
Modification of the Amine Group: Conversion of the primary amine of the aniline to other functional groups, such as in N-arylsulfonyl morpholines, has been investigated for activities like γ-secretase inhibition[4].
-
Scaffold Hopping: While not direct analogs, related structures where the aniline is part of a larger heterocyclic system, like the 4-anilinoquinolines, have shown potent anticancer activity[3][5]. The morpholine moiety in these cases often contributes to favorable pharmacokinetic properties.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines, as described for 2-morpholino-4-anilinoquinoline derivatives[3].
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve[6].
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific enzyme target, a common application for this class of molecules[7].
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme stock solution, the substrate stock solution, and the inhibitor stock solutions (test compounds).
-
Assay Reaction: In a suitable microplate, add the buffer, the test compound at various concentrations, and the enzyme. The mixture is often pre-incubated to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to the enzyme activity.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive)[7].
Visualizing the Research Workflow and Biological Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of novel compounds and a simplified representation of a signaling pathway often targeted by such molecules.
References
- 1. This compound CAS 22184-97-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the Morpholinoaniline Scaffold: A Comparative Look at its Role in Drug Discovery
For researchers, scientists, and drug development professionals, the morpholinoaniline scaffold represents a valuable building block in the synthesis of a diverse range of biologically active compounds. While 3-(Morpholinosulfonyl)aniline itself is not extensively documented as a standalone therapeutic agent, its structural motif is integral to the development of potent inhibitors targeting various enzymes and receptors implicated in diseases such as cancer and metabolic disorders. This guide provides an independent validation of published data on derivatives of the morpholinoaniline scaffold, offering a comparative analysis of their performance and the experimental protocols used for their evaluation.
The core structure, characterized by a morpholine ring linked to an aniline moiety, often via a sulfonyl group, serves as a versatile starting point for medicinal chemists. Its derivatives have been investigated as Farnesoid X Receptor (FXR) antagonists, Nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitors, and kinase inhibitors. This adaptability stems from the ability to readily modify the aniline and morpholine components to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: 2-Morpholino-4-anilinoquinoline Derivatives as Anticancer Agents
A notable example of the application of the morpholinoaniline scaffold is in the synthesis of 2-morpholino-4-anilinoquinoline derivatives. A study published in 2024 detailed the synthesis and biological evaluation of a series of these compounds for their anticancer potential against the HepG2 human liver cancer cell line.[1] The morpholino group is a key feature of these molecules, and while the published synthesis starts from a different aniline precursor, it demonstrates the utility of the anilino-heterocycle linkage.
Comparative Efficacy Against HepG2 Cancer Cells
The study revealed that substitutions on the aniline ring significantly impacted the cytotoxic activity of the compounds. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each derivative. A lower IC50 value indicates a more potent compound.
| Compound ID | Substitution on Aniline Ring | IC50 (µM) against HepG2 Cells[1] |
| 3c | 4-(3-Fluorobenzyloxy)-3-chloro | 11.42 |
| 3d | 4-(3-Fluorobenzyloxy)-3-bromo | 8.50 |
| 3e | 4-(4-Fluorobenzyloxy)-3-chloro | 12.76 |
| Sorafenib | (Positive Control) | Not explicitly stated in the same table, but used as a comparator. |
Among the synthesized compounds, derivative 3d exhibited the highest potency with an IC50 value of 8.50 µM.[1] This highlights the sensitivity of the biological activity to the nature of the substituents on the aniline portion of the scaffold.
Experimental Protocols
The evaluation of the anticancer activity of the 2-morpholino-4-anilinoquinoline derivatives was conducted using a cell viability assay.[1]
Cell Viability Assay
-
Cell Line: HepG2 (human liver cancer cell line).
-
Methodology:
-
HepG2 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of the synthesized compounds (3 µM to 30 µM).
-
The cells were incubated for a specified period.
-
Cell viability was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells.
-
The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to the untreated control cells.
-
IC50 values were determined from the dose-response curves.
-
Visualizing the Role of the Morpholinoaniline Scaffold
The following diagrams illustrate the general workflow for evaluating the biological activity of compounds derived from the morpholinoaniline scaffold and a simplified representation of a signaling pathway that such compounds might inhibit.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A simplified representation of a kinase signaling pathway and the point of intervention for a kinase inhibitor.
Broader Applications of the Morpholinoaniline Scaffold
Beyond the example of anticancer agents, the morpholinoaniline scaffold is a recurring theme in the development of other important classes of therapeutic agents.
-
Nrf2 Inhibitors: The analogue, 4-chloro-3-(morpholinosulfonyl)aniline, has been utilized in the synthesis of inhibitors of the Nrf2 pathway.[2] Overactivation of the Nrf2 pathway is implicated in cancer progression and chemoresistance. Therefore, inhibitors derived from this scaffold could serve as valuable tools in oncology research and treatment.
-
FXR Antagonists: The this compound moiety has been identified as a key fragment in the design of Farnesoid X Receptor (FXR) antagonists. FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Antagonists of FXR are being investigated for the treatment of various metabolic diseases.
-
Kinase Inhibitors: The morpholine group is a common feature in many approved kinase inhibitors due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The morpholinoaniline scaffold provides a solid foundation for the development of inhibitors targeting a wide range of kinases involved in various diseases.
Conclusion
While direct, independently validated biological data on this compound as a standalone agent is scarce, its significance in medicinal chemistry is evident from its role as a versatile synthetic intermediate. The successful development of potent anticancer agents based on the related 2-morpholino-4-anilinoquinoline structure underscores the value of the morpholinoaniline scaffold. Further exploration and modification of this scaffold are likely to yield novel drug candidates targeting a wide array of diseases, making it a continued area of interest for researchers and drug development professionals.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Crystal Structure Studies of Nrf2 Modulators for Inhibiting Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: A Representative Rho-Kinase (ROCK) Inhibitor vs. Standard-of-Care in Glaucoma Management
Introduction: While 3-(Morpholinosulfonyl)aniline is a chemical intermediate rather than a therapeutic agent, its core structure is found in a class of drugs known as Rho-kinase (ROCK) inhibitors.[1][2] This guide provides a comparative benchmark of a prominent ROCK inhibitor, Netarsudil, against a first-line standard-of-care treatment for open-angle glaucoma and ocular hypertension, the prostaglandin analogue Latanoprost.[3][4][5][6] This comparison is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance, mechanism of action, and experimental validation of these two distinct therapeutic approaches.
Netarsudil represents a newer class of glaucoma medication that targets the trabecular meshwork to increase aqueous humor outflow.[7][8][9][10] Latanoprost, a prostaglandin F2α analogue, enhances uveoscleral outflow and is a well-established first-line therapy.[11][12][13][14][15] This guide will delve into their mechanisms, comparative efficacy, and the experimental protocols used to characterize their activity.
Quantitative Data Summary
The following tables summarize the key performance indicators for Netarsudil and Latanoprost, providing a clear comparison of their clinical and pharmacological profiles.
Table 1: Mechanism of Action and Dosing
| Feature | Netarsudil (ROCK Inhibitor) | Latanoprost (Prostaglandin Analogue) |
| Primary Mechanism | Inhibits Rho kinase (ROCK), increasing trabecular meshwork outflow.[7][8] Also inhibits the norepinephrine transporter (NET), potentially reducing aqueous humor production.[7][9] | Acts as a selective agonist at the prostaglandin F receptor, increasing uveoscleral outflow of aqueous humor.[11][12][13][14] |
| Secondary Mechanism | Lowers episcleral venous pressure.[7][8] | - |
| Formulation | 0.02% ophthalmic solution.[16] | 0.005% ophthalmic solution. |
| Dosing Frequency | Once daily in the evening.[9] | Once daily in the evening.[12] |
| Onset of Action | Reduction in IOP starts within hours.[9] | IOP reduction begins about 3-4 hours after administration.[15] |
| Peak Effect | 8-12 hours after administration. | Maximum effect is reached after 8-12 hours.[15] |
Table 2: Comparative Efficacy and Safety Profile
| Parameter | Netarsudil | Latanoprost |
| IOP Reduction | Approximately 20-25% from baseline. | Approximately 25-30% from baseline.[12] |
| Common Adverse Events | Conjunctival hyperemia (redness), corneal verticillata, eye pain, conjunctival hemorrhage.[8][17] | Blurred vision, eye redness, itching, darkening of the iris (may be permanent).[11][13][15] |
| Systemic Side Effects | Generally not detectable in plasma at therapeutic doses.[16] | Minimal; plasma half-life is very short (17 minutes).[13] |
| FDA Approval | 2017 (as Rhopressa®).[16] | 1996 (as Xalatan®). |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by Netarsudil and Latanoprost.
Caption: Netarsudil inhibits ROCK, preventing cell contraction and increasing aqueous outflow.
Caption: Latanoprost activates FP receptors, remodeling the ECM to increase uveoscleral outflow.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ROCK inhibitors like Netarsudil.
In Vitro Kinase Activity Assay (Biochemical Assay)
This experiment quantifies the direct inhibitory effect of a compound on ROCK enzyme activity.
-
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against purified ROCK1 or ROCK2 kinase.
-
Materials:
-
Recombinant active ROCK-II enzyme.
-
Substrate: Myosin Phosphatase Target Subunit 1 (MYPT1).
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound dissolved in DMSO.
-
96-well microtiter plates.
-
Detection antibody: Anti-phospho-MYPT1 (Thr696) antibody.
-
HRP-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., H2SO4).
-
-
Procedure:
-
Coating: Pre-coat a 96-well plate with recombinant MYPT1 substrate and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Kinase Reaction: Add the ROCK enzyme to each well, followed by the test compound dilutions or vehicle control (DMSO).
-
Initiation: Start the phosphorylation reaction by adding a solution containing ATP. Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the plate and add the TMB substrate solution.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: The absorbance is proportional to ROCK activity. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
Cell-Based ROCK Activity Assay
This experiment measures the ability of a compound to inhibit ROCK activity within intact cells.
-
Objective: To quantify the inhibition of ROCK-mediated phosphorylation of MYPT1 in a cellular context.
-
Materials:
-
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to desired confluency.
-
Treatment: Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Remove the medium and lyse the cells directly in the wells using a lysis buffer to release cellular proteins.
-
Detection (ELISA):
-
Transfer the cell lysates to an antibody-coated plate specific for total MYPT1 (for normalization) and another plate for phosphorylated MYPT1 (T853 or T696).
-
Follow the ELISA kit protocol, which typically involves incubation with a detection antibody and a substrate.
-
-
Measurement: Read the absorbance on a plate reader.
-
Analysis: Calculate the ratio of pMYPT1 to total MYPT1 for each concentration of the test compound. Determine the IC50 value by plotting the inhibition of MYPT1 phosphorylation against compound concentration.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing a novel ROCK inhibitor.
Caption: A typical drug discovery workflow for identifying and validating a novel ROCK inhibitor.
References
- 1. This compound CAS 22184-97-0 [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. optometrytimes.com [optometrytimes.com]
- 4. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glaucoma: Diagnosis and Management | AAFP [aafp.org]
- 7. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 8. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 13. Latanoprost - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. drugs.com [drugs.com]
- 16. Netarsudil - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Morpholinosulfonyl)aniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Morpholinosulfonyl)aniline, ensuring that operational procedures align with safety protocols and regulatory requirements.
Core Principles of Chemical Waste Disposal
The cardinal rule for the disposal of this compound, as with most laboratory chemicals, is to adhere to national and local regulations. The most consistently advised method of disposal across safety data sheets (SDS) for analogous compounds is to entrust the material to a licensed and approved waste disposal company[1][2][3][4][5]. Under no circumstances should this chemical be released into the environment, including drains or waterways[1][6][7].
Pre-Disposal Handling and Storage
Prior to disposal, meticulous handling and storage are paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including gloves, protective clothing, and eye/face protection, when handling this compound[2][3][4]. In case of potential aerosol or vapor generation, respiratory protection is required[1][6].
-
Containment: Keep the compound in its original, tightly closed container in a well-ventilated area[1][2][3][4]. This prevents accidental spills and exposure.
-
Contaminated Materials: Any materials that come into contact with this compound, such as absorbent pads or contaminated clothing, should be treated as hazardous waste and disposed of with the same level of caution[1][3][4][7]. Contaminated clothing should be removed immediately and washed before reuse[1][3][4].
Step-by-Step Disposal Procedure
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not retrieved, reviewing the SDS for structurally similar compounds provides critical hazard information.
-
Contact a Licensed Waste Disposal Service: This is the most critical step. Provide the service with as much information as possible about the chemical, including its name, quantity, and any available hazard data.
-
Package for Disposal: Following the instructions of the waste disposal service, prepare the chemical for pickup. This typically involves ensuring the container is securely sealed, properly labeled, and segregated from other incompatible waste streams[1].
-
Documentation: Maintain meticulous records of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of the chemical disposed of.
Inferred Hazard Profile
To underscore the importance of cautious disposal, the table below summarizes the hazard classifications for aniline and related compounds, which are structurally similar to this compound. This data strongly suggests that this compound should be handled as a hazardous substance.
| Hazard Classification | Aniline[3] | 4-Morpholinoaniline[2][5] | 3-(Methylsulfonyl)aniline[4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | Harmful if swallowed, in contact with skin or if inhaled. | Not Classified |
| Skin Corrosion/Irritation | Not Classified | Causes skin irritation. | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. | Causes serious eye irritation. | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | Not Classified | Not Classified |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Not Classified | Not Classified |
| Carcinogenicity | Suspected of causing cancer. | Not Classified | Not Classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Blood) through prolonged or repeated exposure. | Not Classified | Not Classified |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | Not Classified | Not Classified |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-(Morpholinosulfonyl)aniline
This guide provides immediate and essential safety protocols, handling instructions, and disposal plans for researchers, scientists, and drug development professionals working with 3-(Morpholinosulfonyl)aniline. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its potential risks before handling.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
May cause respiratory irritation.[3]
-
Toxic by inhalation, in contact with skin, and if swallowed.[2]
-
Possible risks of irreversible effects.[2]
Classification:
-
WHMIS (Canada):
-
DSCL (EEC):
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Situation | Required PPE |
| Routine Handling | Splash goggles, Lab coat, Vapor respirator (approved/certified), Chemical-resistant gloves.[2] |
| Large Spill | Splash goggles, Full suit, Vapor respirator, Boots, Chemical-resistant gloves, Self-contained breathing apparatus (SCBA).[2] |
Handling and Storage
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.
Handling:
-
Work under a chemical fume hood.[4]
-
Do not breathe gas, fumes, vapor, or spray.[2]
-
Avoid contact with skin and eyes.[2]
-
Ground all equipment containing the material.[2]
-
Keep away from heat and sources of ignition.[2]
Storage:
-
Keep the container tightly closed and sealed until ready for use.[2][5]
-
The substance is air and light-sensitive; store in a light-resistant container.[2]
-
Keep away from incompatible materials such as oxidizing agents, metals, acids, and alkalis.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[6][7] |
Spill and Disposal Plan
A clear and effective plan for spills and waste disposal is essential for laboratory safety and environmental protection.
Small Spill:
-
Dilute with water and mop up, or absorb with an inert dry material (e.g., sand, vermiculite).[2]
-
Place in an appropriate waste disposal container.[2]
-
If necessary, neutralize the residue with a dilute solution of acetic acid.[2]
Large Spill:
-
Keep away from heat and sources of ignition.[2]
-
Stop the leak if it can be done without risk.[2]
-
Absorb with an inert dry material and place in an appropriate waste disposal container.[2]
-
Neutralize the residue with a dilute solution of acetic acid.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Do not let the product enter drains.[5]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound to ensure safety and compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
